2,6-Dichloro-5-phenylnicotinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEKKVXWLMTDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Executive Summary: The Strategic Importance of a Halogenated Pyridine
An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile for Advanced Chemical Synthesis
2,6-Dichloro-5-fluoronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and materials science. Its strategic arrangement of two chlorine atoms, a fluorine atom, and a nitrile group on a pyridine core provides a versatile scaffold for complex molecular architecture. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to a variety of chemical transformations, particularly nucleophilic aromatic substitution.
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, reactivity, synthesis, and applications. We will delve into the causality behind its synthetic utility, provide field-proven protocols, and contextualize its role as a key intermediate in the synthesis of important pharmaceuticals, most notably broad-spectrum fluoroquinolone antibiotics.[1]
Core Physicochemical & Molecular Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The identity and physical characteristics of 2,6-Dichloro-5-fluoronicotinonitrile are summarized below.
Molecular Identity
The compound's structure is defined by a pyridine ring substituted at the 2, 3, 5, and 6 positions.
Caption: Molecular Structure of 2,6-Dichloro-5-fluoronicotinonitrile.
Physicochemical Data Summary
The key quantitative properties of 2,6-Dichloro-5-fluoronicotinonitrile are presented in the table below for easy reference. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 82671-02-1 | [2],[3],[4], |
| Molecular Formula | C₆HCl₂FN₂ | [2],[4] |
| Molecular Weight | 190.99 g/mol | [2],[4], |
| Appearance | White to light yellow crystalline powder | [2],[1] |
| Melting Point | 89-91 °C (lit.) | [2],,[1] |
| SMILES | N#CC1=C(Cl)N=C(Cl)C(F)=C1 | [2],[4] |
| InChI Key | DEDKKOOGYIMMBC-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [4] |
| LogP | 2.39918 | [4] |
Expert Insight: The LogP value of ~2.4 suggests moderate lipophilicity.[4] This is a crucial parameter in drug development, as it influences the compound's solubility, membrane permeability, and overall pharmacokinetic profile. For a synthetic intermediate, this value informs the choice of solvents for reaction and extraction.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,6-Dichloro-5-fluoronicotinonitrile lies in the differential reactivity of its substituents. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the three halogen atoms, which activates the chlorine atoms at the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).
The chlorine atoms are excellent leaving groups, allowing for sequential and selective displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a molecular scaffold. For instance, in the synthesis of fluoroquinolone antibiotics, a primary amine (often from a piperazine derivative) will displace one of the chlorides, followed by a cyclization reaction to form the characteristic fused ring system.[1]
The nitrile group is also a valuable synthetic handle. It can be hydrolyzed under acidic conditions to form the corresponding amide or carboxylic acid.[5][6] This transformation is useful for introducing new functional groups or for modulating the electronic properties of the final molecule.
Caption: Key reaction pathways for 2,6-Dichloro-5-fluoronicotinonitrile.
Verified Synthesis Protocol
The reliable synthesis of high-purity starting materials is paramount for reproducible research. One established method for preparing 2,6-Dichloro-5-fluoronicotinonitrile involves the chlorination of a dihydroxy precursor using phosphorus oxychloride and phosphorus pentachloride.[7][8][9]
Causality of Reagent Choice:
-
Phosphorus oxychloride (POCl₃): This is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting the tautomeric keto-enol forms of the dihydroxypyridine precursor into the desired dichlorinated product.
-
Phosphorus pentachloride (PCl₅): Used in conjunction with POCl₃, PCl₅ acts as a more aggressive chlorinating agent, ensuring the complete conversion of any remaining hydroxyl groups and driving the reaction to completion.[9]
-
1,2-Dichloroethane (DCE): Serves as a suitable solvent for the extraction of the product from the aqueous quench.[9]
Step-by-Step Laboratory Procedure
The following protocol is adapted from established literature for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.[9]
Caption: Workflow for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.
-
Reactor Charging: Charge a suitable reaction vessel with phosphorus oxychloride (POCl₃, ~4 parts by volume relative to precursor mass). Cool the vessel to 5-10°C using an ice bath.[9]
-
Precursor Addition: Add dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine (~1 part by mass) in portions, ensuring the internal temperature does not exceed 30°C.[9]
-
Initial Heating: Once the addition is complete, heat the mixture to 80-85°C and hold for 60 minutes.[9]
-
Second Chlorination: Cool the mixture to room temperature. Add phosphorus pentachloride (PCl₅, ~4.4 parts by mass) in portions.[9]
-
Reaction Drive: After the PCl₅ addition is complete, heat the mixture to 100-104°C. Monitor the reaction progress (e.g., by HPLC or TLC). The reaction typically requires about 30 hours.[9]
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.[9]
-
Quenching and Extraction: Add 1,2-dichloroethane (DCE, ~4 parts by volume) to the residue and cool to 5-10°C. Slowly and carefully add distilled water (~10 parts by volume), maintaining the temperature below 40°C. Stir the biphasic mixture at room temperature for one hour. Separate the organic (DCE) layer and extract the aqueous layer with additional DCE.[9]
-
Product Isolation: Combine all organic extracts. The solvent can be removed by vacuum distillation to yield the crude 2,6-dichloro-5-fluoronicotinonitrile, which can be used directly or purified further by recrystallization.[9]
Applications in Medicinal Chemistry: A Gateway to Fluoroquinolones
The primary application driving the demand for this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] These are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C5 position of the pyridine ring (which becomes the C6 position in the quinolone scaffold) is known to significantly enhance the potency and antibacterial spectrum of these drugs.[10]
2,6-Dichloro-5-fluoronicotinonitrile serves as the foundational A-ring precursor for many advanced antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin.[1] Its precisely arranged functional groups allow for the efficient and convergent assembly of the complex polycyclic core structure of these life-saving medicines. The versatility of this intermediate empowers medicinal chemists to create diverse libraries of fluoroquinolone derivatives in the search for new agents with improved efficacy and reduced side effects.[1]
Safety, Handling, and Storage
As a reactive chemical intermediate, 2,6-Dichloro-5-fluoronicotinonitrile requires careful handling to ensure personnel safety.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11][12]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2][11]
-
In case of skin contact: Drench the affected skin with running water and remove contaminated clothing.[11]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11][12]
-
If swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical advice.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] Some suppliers recommend storing under an inert atmosphere like argon.[13]
Conclusion
2,6-Dichloro-5-fluoronicotinonitrile is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined physicochemical properties and predictable, versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. From its role as a fundamental building block for potent antibiotics to its potential in creating novel materials, this halogenated pyridine derivative will continue to be a compound of significant interest, enabling the development of next-generation chemical entities.
References
- 1. ossila.com [ossila.com]
- 2. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2,6-dichloro-5-fluoronicotinonitrile - CAS:82671-02-1 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]
- 4. chemscene.com [chemscene.com]
- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 7. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 8. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 9. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 82671-02-1|2,6-Dichloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
The Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile: A Comprehensive Technical Guide for Chemical Researchers
An In-Depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations for a Key Pharmaceutical Intermediate
Abstract
2,6-Dichloro-5-fluoronicotinonitrile is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds, most notably as a precursor to fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a primary focus on the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile. We will delve into the mechanistic underpinnings of this transformation, explore the critical role of reagents and catalysts, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address key safety considerations and data-driven insights to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of a Fluorinated Nicotinonitrile
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating metabolic stability, binding affinity, and pharmacokinetic properties. 2,6-Dichloro-5-fluoronicotinonitrile, with its trifunctionalized pyridine core, represents a versatile scaffold for the construction of complex heterocyclic systems. Its primary application lies in the synthesis of potent antibacterial agents, where the dichloro-fluoro-nitrile arrangement allows for sequential and regioselective nucleophilic substitutions to build the characteristic quinolone and naphthyridine frameworks.[1] A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these life-saving therapeutics.
Synthetic Pathways: A Comparative Analysis
Several synthetic routes to 2,6-Dichloro-5-fluoronicotinonitrile have been reported, primarily in patent literature. The most prevalent and industrially viable approach commences with the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile. An alternative, though less common, route starts from 2,6-dichloro-5-fluoro-3-trichloromethylpyridine.
Chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile: The Principal Route
The conversion of the electron-rich 2,6-dihydroxypyridine system to the corresponding dichloro derivative is the most widely adopted synthetic strategy. This transformation is typically achieved using strong chlorinating agents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the reagents of choice.[2]
The overall transformation can be represented as follows:
Figure 1: General scheme for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.
While patent literature often omits detailed mechanistic discussions, the chlorination of hydroxypyridines with phosphorus oxychloride, particularly in the presence of a catalyst like dimethylformamide (DMF), is widely understood to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[3][4][5][6][7][8][9]
The key steps are proposed as follows:
-
Activation of the Hydroxyl Groups: The tautomeric pyridone form of the starting material reacts with the chlorinating agent (e.g., POCl₃) to form a phosphate ester intermediate. This transformation converts the poor leaving hydroxyl group into a much better leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion, either from the chlorinating reagent itself or from an additive, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group.
-
Elimination and Aromatization: Subsequent elimination of the phosphate group and rearomatization of the pyridine ring yields the desired chlorinated product.
The use of a basic catalyst, such as pyridine or triethylamine, can significantly enhance the reaction rate and yield.[2] These bases are believed to facilitate the initial activation step by deprotonating the hydroxyl groups, thereby increasing their nucleophilicity towards the phosphorus center of the chlorinating agent.
Figure 2: Simplified proposed mechanism for the chlorination reaction.
Alternative Synthetic Routes
An alternative synthesis involves the reaction of 2,6-dichloro-5-fluoro-3-trichloromethylpyridine with ammonium chloride and copper oxide at high temperatures.[2] However, this method is often less favored for industrial applications due to the harsh reaction conditions and the generation of significant amounts of solid waste and corrosive byproducts.[2]
Experimental Protocol: A Field-Proven Methodology
The following protocol is a synthesized and optimized procedure based on established patent literature, designed for robustness and high yield.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 2,6-Dihydroxy-5-fluoronicotinonitrile | 1072-73-7 | 154.10 | Off-white to pale yellow solid |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Colorless to yellowish fuming liquid, corrosive |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | 208.24 | White to pale yellow crystalline solid, moisture-sensitive |
| Triethylamine | 121-44-8 | 101.19 | Colorless liquid, strong fishy odor, corrosive |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Colorless volatile liquid, suspected carcinogen |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge phosphorus oxychloride (5-10 equivalents relative to the starting material). Begin stirring and maintain a nitrogen atmosphere.
-
Addition of Reagents: Slowly add phosphorus pentachloride (2-3 equivalents) to the stirred phosphorus oxychloride. A slight exotherm may be observed. Subsequently, add 2,6-dihydroxy-5-fluoronicotinonitrile (1 equivalent) portion-wise to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.1-0.2 equivalents) to the suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid.
-
Purification: Filter the crude product and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 2,6-dichloro-5-fluoronicotinonitrile as a crystalline solid. A yield of 85-95% with a purity of >98% can be expected with this optimized protocol.[2]
Safety Considerations: Handling Hazardous Reagents
The synthesis of 2,6-dichloro-5-fluoronicotinonitrile involves the use of highly corrosive and toxic reagents. Strict adherence to safety protocols is mandatory.
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a moisture-sensitive solid that also reacts violently with water to produce hydrochloric acid and phosphoric acid. It is corrosive and can cause severe irritation and burns upon contact.
-
Triethylamine: This amine is flammable and corrosive. It has a pungent odor and can cause respiratory irritation.
Conclusion and Future Outlook
The synthesis of 2,6-dichloro-5-fluoronicotinonitrile via the chlorination of its dihydroxy precursor remains the most efficient and scalable route for its production. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and stringent adherence to safety protocols are crucial for the successful and safe execution of this synthesis. As the demand for novel fluoroquinolone antibiotics and other fluorinated specialty chemicals continues to grow, further research into more environmentally benign and cost-effective synthetic methodologies will be of significant interest to the chemical and pharmaceutical industries.
References
- 1. ossila.com [ossila.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Structural Elucidation of 2,6-Dichloro-5-fluoronicotinonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 2,6-dichloro-5-fluoronicotinonitrile (CAS No. 82671-02-1), a key fluorinated heterocyclic building block in chemical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that integrates multi-technique spectroscopic analysis with field-proven insights. We will explore the causality behind experimental choices, establish self-validating protocols to ensure data integrity, and provide a definitive pathway to unambiguous structural confirmation. The methodologies detailed herein are designed to be robust, reproducible, and directly applicable to the challenges presented by halogenated aromatic compounds in a research and development setting.
Introduction: The Analytical Challenge
2,6-Dichloro-5-fluoronicotinonitrile is a substituted pyridine derivative with the molecular formula C₆HCl₂FN₂ and a molecular weight of 190.99 g/mol .[1] Its structure, featuring a combination of chloro, fluoro, and nitrile functionalities on a pyridine ring, presents a unique analytical puzzle. The primary objective of any structural elucidation workflow is not merely to confirm the expected structure but to rigorously exclude all other possibilities, including constitutional isomers and process-related impurities. A robust analytical package is therefore essential, providing orthogonal data points that collectively build an undeniable case for the correct molecular architecture.
This guide will systematically detail a multi-pronged approach, beginning with foundational spectroscopic techniques (FTIR, Mass Spectrometry) for functional group identification and molecular weight confirmation, followed by an in-depth exploration of multinuclear NMR spectroscopy for precise connectivity mapping. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. Throughout, we will emphasize the "why" behind each step, ensuring the practitioner can adapt and troubleshoot the workflow for analogous compounds.
Foundational Analysis: Initial Characterization
Before delving into complex NMR experiments, a foundational analysis is critical to confirm the gross molecular features. This initial phase serves as a rapid screen for sample identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For 2,6-dichloro-5-fluoronicotinonitrile, the most diagnostic feature is the nitrile (-C≡N) stretching vibration.
Expected Absorptions:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp | The nitrile group exhibits a characteristic and intense absorption in this region.[2] Conjugation with the aromatic pyridine ring slightly lowers the frequency compared to saturated nitriles.[2] Its presence is a primary indicator of the correct compound class. |
| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 | Medium to Weak | These absorptions confirm the presence of the pyridine ring. Multiple bands are expected due to the complex vibrations of the substituted ring system. |
| C-Cl Stretch | Stretch | 850 - 550 | Medium to Strong | The presence of carbon-chlorine bonds will result in absorptions in the fingerprint region. |
| C-F Stretch | Stretch | 1400 - 1000 | Strong | Carbon-fluorine bonds give rise to strong absorptions, often overlapping with other signals in the fingerprint region. |
| Aromatic C-H | Stretch | ~3100 - 3000 | Weak | A weak absorption is expected for the single aromatic C-H bond.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly calibrated. Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 2,6-dichloro-5-fluoronicotinonitrile sample directly onto the ATR crystal. Ensure complete contact using the pressure arm.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the key peaks. The primary focus should be the confirmation of the sharp nitrile peak around 2230 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Halogen Isotope Pattern Verification
Mass spectrometry provides the elemental composition and molecular weight, which are critical pieces of evidence. For halogenated compounds, the isotopic distribution of chlorine is a powerful diagnostic tool.
Expected Molecular Ion Cluster (M⁺):
Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic isotopic pattern.
| Ion | Calculated m/z | Relative Abundance |
| [C₆H³⁵Cl₂FN₂]⁺ | 190.96 | 100% (M⁺) |
| [C₆H³⁵Cl³⁷ClFN₂]⁺ | 192.96 | ~65% (M+2) |
| [C₆H³⁷Cl₂FN₂]⁺ | 194.96 | ~10% (M+4) |
The observation of this M, M+2, and M+4 pattern in an approximate 100:65:10 ratio is strong evidence for the presence of two chlorine atoms in the molecule.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas chromatography is well-suited for the analysis of volatile compounds like substituted pyridines.[4][5]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: 250 °C, Split mode.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Examine the mass spectrum of the GC peak corresponding to the compound.
-
Verify the molecular ion cluster (m/z 191, 193, 195) and its isotopic abundance pattern.
-
Analyze the fragmentation pattern. Expected fragments may include the loss of Cl (M-35), HCN (M-27), or combinations thereof.
-
The Core of Elucidation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2,6-dichloro-5-fluoronicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.
The structure has only one proton, so its multiplicity will be determined by couplings to the fluorine and the nitrogen on the ring. The key to solving this structure lies in observing and interpreting the various heteronuclear coupling constants (J-couplings), particularly those involving the ¹⁹F nucleus.
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of 2,6-dichloro-5-fluoronicotinonitrile.
Computational Prediction of NMR Spectra
Before acquiring experimental data, it is highly advantageous to predict the NMR spectra using computational methods like Density Functional Theory (DFT).[6][7] This provides a theoretical framework to guide the interpretation of the experimental results. Various DFT functionals and basis sets can provide accurate predictions for ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants.[6][7][8][9]
Predicted NMR Data (Calculated using DFT, e.g., B3LYP/6-311++G ):**
Note: These are predicted values and may differ slightly from experimental results. They serve as a guide for assignment.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
| ¹H (H4) | ~8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-N) ≈ 1-2 Hz |
| ¹⁹F (F5) | ~ -110 to -130 | Doublet (d) | ⁴J(F-H) ≈ 4-6 Hz |
| ¹³C (C2) | ~150 - 155 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| ¹³C (C3) | ~110 - 115 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |
| ¹³C (C4) | ~115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| ¹³C (C5) | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |
| ¹³C (C6) | ~145 - 150 | Doublet (d) | ³J(C-F) ≈ 10-15 Hz |
| ¹³C (CN) | ~115 - 120 | Singlet (s) | - |
¹H NMR Spectroscopy
The ¹H NMR spectrum will be the simplest but provides a crucial starting point.
-
Expected Spectrum: A single signal is expected for the proton at the C4 position.
-
Chemical Shift: Due to the electron-withdrawing nature of the adjacent nitrile and halogen substituents, this proton will be significantly deshielded, appearing far downfield (~8.0-8.5 ppm).
-
Multiplicity: The proton at C4 is four bonds away from the fluorine at C5. This will result in a ⁴J(H-F) coupling, splitting the proton signal into a doublet.[10] A smaller coupling to the pyridine nitrogen may further split the signal into a doublet of doublets.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive and provides a clean window for observing the fluorine environment.[11]
-
Expected Spectrum: A single resonance is expected.
-
Chemical Shift: The chemical shift for a fluorine on an aromatic ring is typically in the range of -110 to -130 ppm (relative to CFCl₃).[12]
-
Multiplicity: The ¹⁹F nucleus will be coupled to the proton at C4, resulting in a doublet with a coupling constant (⁴J(F-H)) that matches the splitting observed in the ¹H spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is the most information-rich for confirming the carbon skeleton and the substitution pattern. The key diagnostic feature will be the C-F coupling constants.[13][14][15]
-
Expected Spectrum: Six distinct signals are expected for the six carbon atoms in the pyridine ring and the nitrile group.
-
Key C-F Couplings:
-
¹J(C5-F): A very large coupling constant (240-260 Hz) is expected for the carbon directly attached to the fluorine. This is the most definitive assignment.
-
²J(C4-F) and ²J(C6-F): Two-bond couplings will be observed for the carbons adjacent to the C-F bond, with expected values in the range of 15-25 Hz.
-
³J(C2-F) and ³J(C3-F): Three-bond couplings will be smaller, typically in the range of 3-15 Hz.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral width to cover the downfield aromatic region.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This will clearly show the F-H coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for the carbons exhibiting large C-F splitting.
-
2D NMR (Optional):
-
HSQC: An ¹H-¹³C HSQC experiment will show a direct correlation between the proton at ~8.0-8.5 ppm and its attached carbon (C4), confirming its chemical shift in the ¹³C spectrum.
-
HMBC: An ¹H-¹³C HMBC experiment will reveal long-range correlations from the H4 proton to C2, C3, C5, and the nitrile carbon, providing definitive proof of the overall connectivity.
-
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and multinuclear NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][16] It provides a three-dimensional map of the electron density in the molecule, revealing precise bond lengths, bond angles, and the relative arrangement of all atoms.[17]
Workflow for X-ray Crystallography:
Experimental Protocol: Crystallization
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[18]
-
Purification: The starting material must be of high purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.
-
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene) for suitable solubility. The ideal system is one in which the compound is sparingly soluble at room temperature and more soluble when heated.
-
Crystal Growth Methods:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the concentrated solution, reducing the compound's solubility and promoting crystal growth.
-
Once a suitable crystal is obtained (typically > 50 µm in all dimensions), it can be mounted on a diffractometer for data collection and structure solution.[14]
Trustworthiness: A Self-Validating System
A key aspect of robust analytical science is the creation of a self-validating system where data from one technique corroborates another, and potential issues are anticipated.
-
Anticipating Impurities: Synthesis of 2,6-dichloro-5-fluoronicotinonitrile may involve harsh chlorinating agents like phosphorus oxychloride and phosphorus pentachloride.[19][20] A potential byproduct is the over-chlorinated species, 2,4,6-trichloro-5-fluoronicotinonitrile.[20]
-
Detection: GC-MS is the ideal tool to screen for this impurity. It would appear as a separate peak with a distinct molecular ion cluster (M⁺ at m/z 225 for three chlorines).
-
-
Cross-Validation of Data:
-
The molecular weight from MS must match the molecular formula confirmed by NMR.
-
The number of signals in the ¹³C NMR must match the number of non-equivalent carbons in the proposed structure.
-
The H-F coupling constant observed in the ¹H spectrum must be identical to the F-H coupling in the ¹⁹F spectrum.
-
The presence of functional groups identified by FTIR (e.g., -C≡N) must be consistent with the chemical shifts observed in the ¹³C NMR (e.g., a signal around 115-120 ppm).
-
By systematically cross-referencing data and actively searching for predicted impurities, the confidence in the final structural assignment is significantly enhanced, embodying a truly trustworthy and scientific approach.
Conclusion
References
- 1. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 14. acdlabs.com [acdlabs.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 19. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 20. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,6-dichloro-5-fluoronicotinonitrile, a key fluorinated heterocyclic building block in organic synthesis. With the CAS Number 82671-02-1, this compound is of significant interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in research and development. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented with the causal insights behind experimental observations and methodologies.
Molecular Structure and Key Physicochemical Properties
2,6-Dichloro-5-fluoronicotinonitrile possesses a pyridine ring substituted with two chlorine atoms, a fluorine atom, and a nitrile group. This unique combination of electron-withdrawing groups significantly influences its chemical reactivity and spectroscopic characteristics.
Table 1: Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile
| Property | Value | Source(s) |
| CAS Number | 82671-02-1 | [3][4] |
| Molecular Formula | C₆HCl₂FN₂ | [1][5] |
| Molecular Weight | 190.99 g/mol | [1][5] |
| Melting Point | 89-91 °C | [5] |
| Appearance | Light yellow crystalline powder | [5] |
| SMILES | N#CC1=C(Cl)N=C(Cl)C(F)=C1 | [3][4] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="-0.75,0.75!"]; C5 [label="C", pos="0.75,0.75!"]; Cl1 [label="Cl", pos="-2.6, -1.5!"]; Cl2 [label="Cl", pos="2.6, -1.5!"]; F1 [label="F", pos="0, 3!"]; C6 [label="C", pos="-1.5, 2.25!"]; N2 [label="N", pos="-2.25, 3!"];
C1 -- C5; C5 -- C3; C3 -- N1; N1 -- C2; C2 -- C4; C4 -- C1; C2 -- Cl1; C3 -- Cl2; C1 -- F1; C4 -- C6; C6 -- N2 [style=solid]; C6 -- N2 [style=solid]; C6 -- N2 [style=solid];
// Manually add double bonds edge [style=bold]; C1 -- C5; C3 -- N1; C2 -- C4;
// Add labels for atoms in the ring C1 [label="C-5"]; C2 [label="C-6"]; C3 [label="C-2"]; N1 [label="N-1"]; C4 [label="C-4"]; C5 [label="C-3"];
}
Figure 1: 2D structure of 2,6-Dichloro-5-fluoronicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Due to the absence of protons directly attached to the aromatic ring, ¹H NMR provides limited but important information, primarily confirming the absence of ring protons. In contrast, ¹³C and ¹⁹F NMR are highly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum of a pure sample of 2,6-dichloro-5-fluoronicotinonitrile is expected to show no signals in the aromatic region (typically 6.0-9.0 ppm), confirming the fully substituted nature of the pyridine ring. Any observed signals would likely be due to impurities or residual solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal six distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached halogen and nitrile groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | ~150-155 | Attached to nitrogen and chlorine, resulting in a significant downfield shift. |
| C3 | ~110-115 | Attached to the cyano group, which is strongly deshielding. |
| C4 | ~120-125 | Influenced by the adjacent fluorine and chlorine atoms. |
| C5 | ~155-160 (doublet) | Directly bonded to fluorine, leading to a large downfield shift and a characteristic C-F coupling. |
| CN | ~115-120 | Typical chemical shift for a nitrile carbon. |
Causality behind Experimental Choices: The choice of a deuterated solvent with minimal overlapping signals, such as CDCl₃ or DMSO-d₆, is critical for unambiguous spectral interpretation. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each carbon.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift will be influenced by the electronic environment of the pyridine ring.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5-F | -110 to -140 | The chemical shift is in the typical range for an aryl fluoride and is influenced by the adjacent chloro and cyano substituents. |
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for 2,6-dichloro-5-fluoronicotinonitrile is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum to confirm the absence of aromatic protons and to identify any impurities.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A common fluorine standard, such as CFCl₃, should be used as an external or internal reference.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Figure 2: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M]⁺ | 189.95 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. |
| [M-Cl]⁺ | 154.96 | Loss of a chlorine atom. |
| [M-CN]⁺ | 163.96 | Loss of the nitrile group. |
Causality behind Experimental Choices: Electron ionization (EI) is a common technique for this type of molecule, as it typically produces a clear molecular ion and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-5-fluoronicotinonitrile will show characteristic absorption bands for the nitrile group and the aromatic ring.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~1600-1400 | C=C and C=N stretches | Aromatic pyridine ring |
| ~1100-1000 | C-F stretch | Aryl-Fluorine |
| ~800-700 | C-Cl stretch | Aryl-Chlorine |
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of 2,6-dichloro-5-fluoronicotinonitrile with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder should be recorded first.
Figure 3: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 2,6-dichloro-5-fluoronicotinonitrile. The combination of NMR, MS, and IR spectroscopy allows for an unambiguous confirmation of its structure. For researchers in drug discovery and materials science, this detailed spectroscopic analysis is a critical tool for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.
References
- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
The Synthetic Heart of a Broad-Spectrum Antibiotic: A Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile's Role and the Mechanism of its End-Product
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the pivotal role of 2,6-dichloro-5-fluoronicotinonitrile as a sophisticated chemical intermediate, with a primary focus on its application in the synthesis of the potent fluoroquinolone antibiotic, Gemifloxacin. While direct bioactivity of 2,6-dichloro-5-fluoronicotinonitrile is not extensively documented, its profound importance lies in its molecular architecture, which is fundamental to the therapeutic action of the final drug product. This document will, therefore, elucidate the synthetic utility of this compound and the subsequent mechanism of action of Gemifloxacin, providing a comprehensive understanding of its contribution to antibacterial therapy.
Introduction to 2,6-Dichloro-5-fluoronicotinonitrile: A Strategic Building Block
2,6-Dichloro-5-fluoronicotinonitrile, with the chemical formula C₆HCl₂FN₂, is a halogenated pyridine derivative that serves as a crucial starting material in multi-step organic synthesis.[1] Its significance in the pharmaceutical and agrochemical industries stems from the strategic placement of its functional groups—two chlorine atoms, a fluorine atom, and a nitrile group—on the pyridine ring. This arrangement offers a versatile platform for medicinal chemists to construct complex molecular frameworks with desired pharmacological properties.[2]
| Property | Value | Source |
| CAS Number | 82671-02-1 | |
| Molecular Weight | 190.99 g/mol | |
| Melting Point | 89-91 °C | |
| Form | Solid |
The reactivity of the chloro and fluoro substituents allows for selective displacement reactions, enabling the introduction of various functionalities that can modulate the biological activity, pharmacokinetic profile, and toxicity of the target molecule.
The Synthetic Keystone: Role in the Genesis of Gemifloxacin
The most prominent application of 2,6-dichloro-5-fluoronicotinonitrile is as a key precursor in the synthesis of Gemifloxacin, a broad-spectrum oral antibiotic.[3] The synthesis of the quinolone core of Gemifloxacin relies on the inherent reactivity of this intermediate. The following diagram illustrates a generalized synthetic pathway, highlighting the integration of the 2,6-dichloro-5-fluoronicotinonitrile scaffold.
Caption: Generalized synthetic pathway from 2,6-dichloro-5-fluoronicotinonitrile to Gemifloxacin.
This synthetic utility underscores the "mechanism of action" of 2,6-dichloro-5-fluoronicotinonitrile in a chemical context; its action is to serve as a foundational element upon which the pharmacologically active molecule is built.
Unraveling the Therapeutic Effect: The Mechanism of Action of Gemifloxacin
Once synthesized, Gemifloxacin exerts its potent antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
Inhibition of DNA Gyrase and Topoisomerase IV
Gemifloxacin's bactericidal action is a direct consequence of its ability to inhibit the activity of these two type II topoisomerases.[7][8]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is vital for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
By binding to and stabilizing the enzyme-DNA complexes, Gemifloxacin traps the enzymes in a state where they have cleaved the DNA but are unable to religate it.[6] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.
The following diagram illustrates the signaling pathway of Gemifloxacin's action:
References
- 1. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]
- 7. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile Derivatives: A Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract
The 2,6-dichloro-5-fluoronicotinonitrile scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, serving as a versatile precursor for a multitude of high-value compounds, including aza-analogous quinolone antibiotics. Its strategic placement of two reactive chlorine atoms, an activating cyano group, and a modulating fluorine atom provides a rich platform for complex molecular engineering. This in-depth technical guide provides a comprehensive overview of the synthesis of the core structure and its subsequent derivatization. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, offer comparative data for reaction optimization, and provide insights into troubleshooting common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Importance of the 2,6-Dichloro-5-fluoronicotinonitrile Core
The pyridine ring is a privileged heterocycle in drug discovery, and its functionalization is a key strategy for modulating pharmacological activity, improving pharmacokinetic profiles, and reducing toxicity. The 2,6-dichloro-5-fluoronicotinonitrile molecule is particularly valuable due to its distinct electronic and steric properties. The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group at C3 and the pyridine nitrogen atom activates the ring, facilitating these transformations. Furthermore, the fluorine atom at C5 offers a means to fine-tune the electronic properties and can enhance metabolic stability and binding affinity of the final derivatives.
This guide is structured to provide a logical progression from the synthesis of the core scaffold to its diverse functionalization, empowering chemists to make informed decisions in their synthetic endeavors.
Synthesis of the Core Scaffold: 2,6-Dichloro-5-fluoronicotinonitrile
The most common and economically viable routes to 2,6-dichloro-5-fluoronicotinonitrile and its corresponding nicotinic acid derivative originate from 2,6-dihydroxypyridine precursors. The critical transformation is the conversion of the hydroxyl groups to chlorides, typically achieved with phosphorus-based reagents.
Chlorination of 2,6-Dihydroxy-5-fluoronicotinonitrile Precursors
The conversion of a 2,6-dihydroxypyridine to a 2,6-dichloropyridine is a robust and widely used transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice, often used in conjunction with phosphorus pentachloride (PCl₅) or a catalyst.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and often as the solvent. Its primary role is to convert the pyridone tautomer of the dihydroxypyridine into a phosphate ester, which is a much better leaving group than a hydroxyl group.
-
Phosphorus Pentachloride (PCl₅) or Catalytic Amine: PCl₅ can be used as an additive to enhance the chlorinating power of POCl₃. Alternatively, a basic catalyst, such as an organic amine (e.g., triethylamine), can be used to facilitate the reaction.
-
Temperature: These reactions typically require elevated temperatures (reflux) to drive the reaction to completion.
Mechanistic Insight: The Role of POCl₃
The reaction proceeds through the formation of a dichlorophosphate ester intermediate. The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, initiating the substitution cascade. The resulting intermediate is then attacked by chloride ions to yield the desired 2,6-dichloropyridine.
Caption: Proposed mechanism for POCl₃-mediated chlorination.
Detailed Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
This protocol describes an improved process starting from methyl 2,6-dihydroxy-5-fluoronicotinate, which is then converted to the acid chloride and subsequently hydrolyzed.[1][2]
Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for 10 minutes.
-
After standing at 0°C for 18 hours, filter the mixture.
-
Wash the collected solid with water (3 x 400 mL) and vacuum dry to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
Charge a sealed tube with methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).
-
Heat the sealed tube in an oil bath at 152-158°C for 25 hours.
-
After cooling, add methylene chloride (50 mL) to the tube.
-
Combine the reaction mixtures if multiple tubes are used, filter, and concentrate the filtrate at 50°C and 30 mm Hg.
-
Subject the concentrate to short-path vacuum distillation to a pot temperature of 160°C to yield 2,6-dichloro-5-fluoronicotinoyl chloride.
Step 3: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid
-
Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.
-
Extract the cooled solution twice with methylene chloride and then evacuate to remove residual methylene chloride.
-
Cool the solution in an ice bath and add 37% hydrochloric acid to a pH of 1-2.
-
Collect the precipitated solid, wash with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.[1][2]
Derivatization Strategies: Unleashing the Potential of the Core Scaffold
The two chlorine atoms on the 2,6-dichloro-5-fluoronicotinonitrile core are amenable to a wide range of transformations, allowing for the introduction of diverse functionalities. The primary strategies for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the cyano and fluoro substituents, makes it highly susceptible to nucleophilic attack. The chlorine atoms at the ortho (C2) and para (C6) positions relative to the activating nitrogen atom are prime sites for SNAr.
Mechanistic Principles:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.
Caption: The Addition-Elimination mechanism of SNAr.
Protocol for Mono-amination:
-
Dissolve 2,6-dichloro-5-fluoronicotinonitrile in a suitable solvent (e.g., THF, DMF).
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N).
-
Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative SNAr Reactions with Amines
| Nucleophile | Product | Typical Yield (%) |
| Ammonia | 2-Amino-6-chloro-5-fluoronicotinonitrile | 70-85 |
| Piperidine | 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile | 85-95 |
| Aniline | 2-Anilino-6-chloro-5-fluoronicotinonitrile | 75-90 |
| Morpholine | 2-Chloro-5-fluoro-6-morpholinonicotinonitrile | 90-98 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. The chloro-substituents on the pyridine ring are excellent partners for these transformations, although they are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
Key Considerations:
-
Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are typically required. For less reactive aryl chlorides, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the rate-limiting oxidative addition step.[6]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with water as a co-solvent, are commonly used.
General Protocol for Suzuki-Miyaura Coupling:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloro-5-fluoronicotinonitrile, the boronic acid (1.1-1.5 equivalents), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (2-3 equivalents) and the degassed solvent.
-
Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | SPhos | K₃PO₄ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | XPhos | K₂CO₃ | Toluene/H₂O | 80-92 |
| 3-Thienylboronic acid | RuPhos | Cs₂CO₃ | Dioxane | 75-88 |
| Methylboronic acid | cataCXium A | K₃PO₄ | Toluene/H₂O | 60-75 |
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.
Key Considerations:
-
Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used, which also often serves as the solvent.
-
Conditions: While the reactivity trend generally favors iodides and bromides, dichloropyridines can undergo Sonogashira coupling, often requiring more forcing conditions.[6]
General Protocol for Sonogashira Coupling:
-
To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable solvent (e.g., THF or Et₃N), add the terminal alkyne (1.1-2.2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), and the amine base (if not used as the solvent).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.[7]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. It offers a broader substrate scope compared to traditional SNAr reactions.
Key Considerations:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, Josiphos) are crucial for the amination of less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common and effective.[7]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical.
Troubleshooting Common Issues:
-
Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom. This can be suppressed by using bulky, electron-rich ligands that accelerate the desired reductive elimination and by ensuring the use of an anhydrous, high-purity base.[7]
-
Low Conversion: For the less reactive chloropyridines, increasing the catalyst loading (up to 5 mol%) and using elevated temperatures (80-110°C) may be necessary.[7]
Safety and Handling
2,6-Dichloro-5-fluoronicotinonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1): Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
2,6-Dichloro-5-fluoronicotinamide (CAS 113237-20-0): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care, using appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal of all chemicals used.
Conclusion
The 2,6-dichloro-5-fluoronicotinonitrile scaffold represents a highly versatile and synthetically valuable building block for the creation of complex molecular architectures. A thorough understanding of the principles governing its synthesis and derivatization is paramount for its effective utilization in drug discovery and development. The choice between nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions allows for a tailored approach to introduce a wide array of functional groups. By carefully selecting reaction conditions, catalyst systems, and ligands, researchers can navigate the synthetic challenges and unlock the full potential of this important intermediate. This guide provides a solid foundation of proven protocols and mechanistic insights to facilitate innovation in this exciting area of chemistry.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1820711-14-5|2-Amino-6-chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,6-Dichloro-5-fluoronicotinonitrile
An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications
Foreword
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the why and how—the causality that governs a molecule's behavior and dictates its utility. 2,6-Dichloro-5-fluoronicotinonitrile is not just a catalog chemical; it is a highly functionalized pyridine scaffold, a versatile building block whose strategic arrangement of electron-withdrawing groups presents unique opportunities in synthetic and medicinal chemistry. This guide is structured to provide not just the data, but the field-proven insights necessary for researchers, scientists, and drug development professionals to effectively harness its potential. We will delve into its core characteristics, validated protocols for its use, and the strategic considerations that underpin its application.
Core Physicochemical & Structural Characteristics
2,6-Dichloro-5-fluoronicotinonitrile is a crystalline solid at room temperature. Its core structure is a pyridine ring, heavily substituted with electronegative atoms. This substitution pattern is critical as it profoundly influences the molecule's reactivity and electronic properties. The cyano and fluoro groups, along with the chlorine atoms, act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient.
A summary of its key physical and identifying properties is presented below for quick reference.
Table 1: Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile | N/A |
| CAS Number | 3511-84-2 | |
| Molecular Formula | C₆HCl₂FN₂ | |
| Molecular Weight | 190.99 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 103 - 107 °C | |
| Purity | Typically ≥97% | |
| Boiling Point | ~280.9 °C at 760 mmHg (Predicted) | |
| Density | ~1.65 g/cm³ (Predicted) |
Reactivity Profile: A Tale of Two Chlorines
The primary utility of this molecule lies in its capacity for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the cyano and fluoro groups, activates the C-Cl bonds toward nucleophilic attack.
A crucial point of expertise is recognizing that the two chlorine atoms are not electronically equivalent. The chlorine at the C6 position is generally considered more labile and susceptible to substitution than the chlorine at the C2 position. This regioselectivity is influenced by the combined electronic effects of the adjacent substituents. This differential reactivity is a powerful tool for sequential, site-selective modifications, allowing for the stepwise construction of complex molecular architectures.
Synthesis and Purification: A Validated Workflow
While multiple synthetic routes may exist, a common pathway involves the transformation of precursor pyridine derivatives. The following represents a generalized, self-validating workflow for obtaining and purifying high-quality 2,6-Dichloro-5-fluoronicotinonitrile, suitable for demanding applications like drug discovery.
General Synthetic Workflow
The synthesis often involves multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side products. A typical conceptual workflow is outlined below.
Caption: Conceptual workflow for synthesis and purification.
Step-by-Step Purification Protocol: Recrystallization
Causality: Recrystallization is chosen for its efficiency in removing minor impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
-
Solvent Selection: Screen for a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. (e.g., an ethanol/water or isopropanol/hexane system).
-
Dissolution: Place the crude 2,6-Dichloro-5-fluoronicotinonitrile in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, white to off-white powder.
Analytical Characterization: The Trustworthiness Pillar
Confirming the identity and purity of the final compound is non-negotiable. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.
Purity Assessment Workflow
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic compounds in a drug development setting.
Caption: Standard HPLC workflow for purity verification.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the lone aromatic proton. ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR would provide further confirmation of the carbon, fluorine, and nitrogen environments, respectively, confirming the substitution pattern.
-
Mass Spectrometry (MS): Will confirm the molecular weight (190.99 g/mol ) and provide a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Applications in Medicinal Chemistry
2,6-Dichloro-5-fluoronicotinonitrile is a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Its utility stems from the ability to sequentially displace the two chloro groups with different nucleophiles (e.g., amines, thiols), allowing for the rapid generation of diverse chemical libraries for screening. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.
Safety and Handling
As with any halogenated aromatic compound, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety glasses, a lab coat, and nitrile gloves.
-
Toxicology: The compound is classified as an irritant. Avoid contact with skin and eyes, and do not ingest or inhale. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
2,6-Dichloro-5-fluoronicotinonitrile starting material for synthesis
An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: A Core Starting Material for Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-5-fluoronicotinonitrile, a pivotal starting material in the synthesis of complex organic molecules. We will delve into its fundamental physicochemical properties, explore the nuances of its chemical reactivity, and present detailed protocols for its application in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative grounding to support laboratory and industrial-scale applications.
Introduction: The Strategic Importance of a Halogenated Pyridine
2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1) is a highly functionalized pyridine derivative whose strategic importance lies in the unique arrangement of its substituents.[1] The presence of two chlorine atoms, a fluorine atom, and a nitrile group on the pyridine ring creates a molecule with multiple reactive sites, making it an exceptionally versatile building block.[2] The electron-withdrawing nature of the halogens and the nitrile group activates the pyridine ring for specific, regioselective transformations.
Its primary utility is as a key intermediate in the synthesis of fluoroquinolone and naphthyridine-class antibacterial agents, such as Gemifloxacin and Enoxacin.[1][3][4] Furthermore, its structural motifs are integral to the development of modern agrochemicals, including advanced fungicides and herbicides, where the incorporation of fluorine can significantly enhance metabolic stability and biological efficacy.[5][6][7][8] This guide will elucidate the chemical principles that make this compound an indispensable tool for synthetic chemists.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 82671-02-1 | [9] |
| Molecular Formula | C₆HCl₂FN₂ | [10][11] |
| Molecular Weight | 190.99 g/mol | [9][11] |
| Appearance | White to light yellow crystalline powder | [1][9] |
| Melting Point | 89-91 °C | [1][9] |
| Boiling Point | 220 - 225 °C | [5] |
| SMILES | N#CC1=C(Cl)N=C(Cl)C(F)=C1 | [9][10][11] |
| InChI Key | DEDKKOOGYIMMBC-UHFFFAOYSA-N |
Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers for batch-specific confirmation of identity and purity.[12]
Core Reactivity and Mechanistic Causality
The synthetic utility of 2,6-dichloro-5-fluoronicotinonitrile is dictated by the electronic effects of its substituents. The pyridine nitrogen, the nitrile group, and the halogens are all electron-withdrawing, which renders the pyridine ring electron-deficient. This electronic profile is the primary driver for its characteristic reactivity, primarily Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction is the substitution of the chloro groups by nucleophiles. Crucially, the two chlorine atoms at the C2 and C6 positions are not equally reactive. The C2 position is generally more susceptible to nucleophilic attack.
-
Causality: The activating effect of the electron-withdrawing groups is strongest at the positions ortho and para to them. The C2 position is ortho to the powerfully activating nitrile group (C3-CN) and para to the fluorine atom (C5-F). The C6 position, while activated by the ring nitrogen and the C5-fluorine, lacks the strong proximal activation from the nitrile group. This differential activation allows for selective, stepwise substitution reactions, which is a cornerstone of its synthetic utility.
Transformations of the Nitrile Group
The cyano (nitrile) group at the C3 position is a versatile functional handle. It can be readily transformed into other key functional groups, expanding the range of accessible derivatives.
-
Hydrolysis to Carboxylic Acid: Under strong acidic conditions (e.g., concentrated sulfuric acid), the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 2,6-dichloro-5-fluoronicotinic acid.[13] This acid is itself a critical intermediate for synthesizing antibacterial agents via amidation reactions.[3][4]
-
Hydrolysis to Amide: Milder acidic conditions can be employed to stop the hydrolysis at the amide stage, producing 2,6-dichloro-5-fluoronicotinamide.[14]
Key Synthetic Applications and Experimental Protocols
The true value of 2,6-dichloro-5-fluoronicotinonitrile is demonstrated in its multi-step synthesis of high-value molecules.
Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
This protocol describes the hydrolysis of the nitrile to a carboxylic acid, a common step in pharmaceutical synthesis.[13]
Objective: To convert 2,6-dichloro-5-fluoronicotinonitrile to 2,6-dichloro-5-fluoronicotinic acid.
Materials:
-
2,6-dichloro-5-fluoronicotinonitrile
-
Sulfuric acid (96%)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Cooling bath
Procedure:
-
In a 250 ml flask, carefully add 30 g of 2,6-dichloro-5-fluoronicotinonitrile to 60 ml of 96% sulfuric acid while maintaining the temperature between 40-45 °C.[13]
-
Stir the mixture until all the solid has dissolved.
-
Heat the solution to 70-75 °C and maintain this temperature for 1 hour.[13]
-
Over a period of 30 minutes, carefully add 60 ml of water dropwise. The reaction is exothermic; use a cooling bath to keep the internal temperature between 90-95 °C.[13]
-
After the addition is complete, a precipitate will form. Cool the mixture to room temperature.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The expected product is 2,6-dichloro-5-fluoronicotinic acid, which can be analyzed by HPLC and NMR for purity and identity confirmation.[3]
Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinamide
This protocol details the partial hydrolysis of the nitrile to an amide.[14]
Objective: To synthesize 2,6-dichloro-5-fluoronicotinamide from the corresponding nitrile.
Materials:
-
2,6-dichloro-5-fluoronicotinonitrile
-
Concentrated sulfuric acid
-
Ice water
-
Ethyl acetate
-
Standard laboratory glassware for reaction and extraction
Procedure:
-
To a 500 ml flask, add 24.8 g (130 mmol) of 2,6-dichloro-5-fluoronicotinonitrile.[14]
-
Carefully add 125 mL of concentrated sulfuric acid.
-
Heat the mixture to 62 °C and stir for 1 hour.[14]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare 800 mL of ice water. Slowly and carefully pour the reaction solution into the ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (4 x 300 mL).[14]
-
Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a pale yellow solid.[14]
Industrial Synthesis of the Starting Material
While end-users typically purchase 2,6-dichloro-5-fluoronicotinonitrile, understanding its synthesis provides context for potential impurities and cost-drivers. A common industrial method involves the chlorination of a dihydroxy precursor.
One patented method describes reacting 3-cyano-2-hydroxy-5-fluoropyrid-6-one (or its salt) with a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride.[15][16] However, this process can lead to highly chlorinated by-products.[4][15] An improved process involves using phosphorus trichloride and chlorine gas in the presence of a basic catalyst, which provides the desired product in higher yield and purity.[15][16]
Safety, Handling, and Storage
Proper handling of 2,6-dichloro-5-fluoronicotinonitrile and its derivatives is essential due to their potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[9][17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses with side shields or goggles).[10][17][18]
-
Handling: Avoid creating dust. Do not breathe dust.[17] Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.
-
First Aid:
-
Skin Contact: Immediately drench the affected skin with running water for at least 10-15 minutes. Remove contaminated clothing.[17][18]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes.[17][18]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.[18]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[17]
-
In all cases of exposure, seek immediate medical advice.[17]
-
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[17] Some suppliers recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[17]
Conclusion
2,6-Dichloro-5-fluoronicotinonitrile is a premier example of a strategic molecular building block. Its well-defined reactivity, driven by the electronic nature of its substituents, allows for controlled and regioselective transformations. The ability to perform selective nucleophilic aromatic substitutions and to chemically modify the nitrile group provides a robust platform for constructing complex molecular architectures. This guide has outlined the fundamental principles of its reactivity and provided validated protocols for its use, underscoring its continued importance in the discovery and development of new pharmaceuticals and agrochemicals.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. 82671-02-1 | 2,6-Dichloro-5-fluoronicotinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. chemscene.com [chemscene.com]
- 12. 82671-02-1|2,6-Dichloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 13. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 14. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 15. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 16. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for 2,6-Dichloro-5-fluoronicotinonitrile in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to orient substituents in precise three-dimensional space. Among the vast arsenal of pyridine-based building blocks, 2,6-dichloro-5-fluoronicotinonitrile stands out as a particularly versatile and powerful intermediate for the synthesis of complex therapeutic agents.[1] Its unique substitution pattern—two reactive chlorine atoms at positions C2 and C6, an activating cyano group at C3, and a modulating fluorine atom at C5—provides a platform for controlled, regioselective functionalization, enabling the rapid construction of diverse molecular architectures.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the core reactivity of 2,6-dichloro-5-fluoronicotinonitrile, providing field-proven insights and detailed, step-by-step protocols for its application in the synthesis of medicinally relevant compounds, with a particular focus on kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 82671-02-1 | [2] |
| Molecular Formula | C₆HCl₂FN₂ | [2] |
| Molecular Weight | 190.99 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | 89-91 °C | [3] |
| Purity | ≥97% | [2] |
Safety and Handling: 2,6-Dichloro-5-fluoronicotinonitrile is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Core Reactivity and Strategic Applications
The synthetic utility of 2,6-dichloro-5-fluoronicotinonitrile is primarily dictated by the differential reactivity of its two chlorine substituents. The chlorine at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is influenced by the electronic effects of the adjacent cyano and fluoro groups. This differential reactivity allows for a sequential and controlled introduction of various functionalities, a key strategy in building complex molecules.
Furthermore, both chlorine atoms can be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl moieties.
These reaction modalities make 2,6-dichloro-5-fluoronicotinonitrile a key building block in the synthesis of a variety of therapeutic agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold of 2,6-dichloro-5-fluoronicotinonitrile serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases.
Key Applications:
-
Kinase Inhibitors: This building block is a key component in the synthesis of spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitors, which are targets for various inflammatory and autoimmune diseases.
-
Antibacterial Agents: It is a precursor in the synthesis of certain fluoroquinolone antibiotics.[1]
Detailed Application Protocols
The following protocols are designed to be self-validating and provide a clear rationale for the experimental choices.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the selective substitution of the C6 chlorine with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors. The higher reactivity of the C6 position allows for a clean, monosubstituted product under controlled conditions.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq).
-
Reagent Addition: Add the desired amine (1.1 eq) and a suitable organic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloro-5-fluoronicotinonitrile derivative.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like NMP or DMSO are used to ensure the solubility of the reactants and to allow for heating to the required reaction temperature.
-
Base: A hindered, non-nucleophilic base like DIPEA is crucial to prevent competition with the amine nucleophile in reacting with the substrate.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the remaining chlorine atom (typically at the C2 position after a prior SNAr at C6) with a boronic acid or ester. This reaction is instrumental in introducing aryl or heteroaryl moieties, which are often key for kinase binding and achieving selectivity.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the 2-amino-6-chloro-5-fluoronicotinonitrile derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired di-substituted nicotinonitrile derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a widely used and effective base for this purpose.
-
Solvent System: The use of a biphasic system like dioxane/water facilitates the dissolution of both the organic and inorganic reagents and promotes the reaction.
Exemplary Syntheses of Kinase Inhibitors
The true utility of 2,6-dichloro-5-fluoronicotinonitrile is best illustrated through its application in the synthesis of potent and selective kinase inhibitors.
Synthesis of a SYK Inhibitor Intermediate
Spleen tyrosine kinase (SYK) is a key mediator of signaling in various hematopoietic cells and is a validated target for the treatment of inflammatory diseases and certain cancers. GSK2646264 is a potent and selective SYK inhibitor, and its synthesis can be envisioned utilizing 2,6-dichloro-5-fluoronicotinonitrile as a starting material.[3]
Reaction Scheme for a SYK Inhibitor Intermediate:
Caption: Synthetic strategy for a SYK inhibitor core.
Synthesis of a Dual SYK/JAK Inhibitor: Cerdulatinib
Cerdulatinib is a dual inhibitor of SYK and Janus kinases (JAKs) that has been investigated for the treatment of hematological malignancies.[4] The synthesis of Cerdulatinib involves the sequential functionalization of a dichloropyrimidine scaffold, a strategy that is directly analogous to the reactivity of 2,6-dichloro-5-fluoronicotinonitrile. While the exact starting material for the commercial synthesis may vary, the chemical principles demonstrated with 2,6-dichloro-5-fluoronicotinonitrile are directly applicable.
Conclusion
2,6-Dichloro-5-fluoronicotinonitrile is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its well-defined and predictable reactivity allows for the strategic and controlled construction of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The ability to perform sequential and regioselective SNAr and Suzuki-Miyaura coupling reactions makes it an indispensable tool for generating libraries of compounds for lead optimization and the development of next-generation therapeutics.
References
- 1. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 2. TW202014415A - Synthesis of CERDULATINIB - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2016363005A1 - Cerdulatinib for treating hematological cancers - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Gemifloxacin Utilizing 2,6-Dichloro-5-fluoronicotinonitrile
Introduction
Gemifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of Streptococcus pneumoniae.[1][2] Its complex molecular architecture necessitates a sophisticated and well-controlled synthetic strategy. A critical starting material in an efficient synthesis of Gemifloxacin is 2,6-Dichloro-5-fluoronicotinonitrile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of Gemifloxacin, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.
2,6-Dichloro-5-fluoronicotinonitrile, with the CAS number 82671-02-1 and molecular formula C₆HCl₂FN₂, is an off-white to light tan crystalline powder.[3] Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a pyridine ring, makes it an ideal precursor for the construction of the fluoroquinolone core of Gemifloxacin.[3]
Overall Synthetic Strategy
The synthesis of Gemifloxacin from 2,6-Dichloro-5-fluoronicotinonitrile can be conceptually divided into three major stages:
-
Construction of the Naphthyridine Core: This stage involves the conversion of 2,6-Dichloro-5-fluoronicotinonitrile into the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. This transformation establishes the bicyclic core structure essential for the pharmacological activity of Gemifloxacin.
-
Synthesis of the Pyrrolidine Side Chain: The characteristic (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine side chain is synthesized in a separate pathway. This component is crucial for the enhanced antibacterial spectrum and potency of Gemifloxacin.
-
Coupling and Final Product Formation: The final stage involves the nucleophilic substitution reaction between the naphthyridine core and the pyrrolidine side chain, followed by deprotection (if necessary) to yield the final Gemifloxacin molecule.
This guide will now delve into the detailed protocols and scientific rationale for each of these stages.
Stage 1: Synthesis of the Naphthyridine Core
The journey from 2,6-Dichloro-5-fluoronicotinonitrile to the naphthyridine core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Step 1.1: Hydrolysis of 2,6-Dichloro-5-fluoronicotinonitrile to 2,6-Dichloro-5-fluoronicotinic acid
Causality: The nitrile group in the starting material is unreactive towards the subsequent cyclization reactions. Therefore, it must first be hydrolyzed to a carboxylic acid. This is a standard transformation in organic synthesis, typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the chloro and fluoro substituents.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (96%), cautiously add 2,6-Dichloro-5-fluoronicotinonitrile at a temperature maintained between 40-45°C.
-
Stir the mixture until complete dissolution of the starting material.
-
Heat the reaction mixture to 70-75°C for 1 hour.
-
Carefully add water dropwise over 30 minutes, ensuring the internal temperature is maintained between 90-95°C by external cooling.
-
After the addition of water, stir the mixture at 105°C for 1.5 hours.
-
Cool the reaction to 90°C and add another portion of water.
-
Allow the mixture to cool to room temperature with continuous stirring for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-5-fluoronicotinonitrile |
| Reagent | Concentrated Sulfuric Acid, Water |
| Temperature | 40-105°C |
| Reaction Time | Approximately 5 hours |
| Expected Yield | >90% |
Step 1.2: Formation of the Naphthyridine Ring System
Causality: The formation of the bicyclic naphthyridine core is the most complex step in this stage. It typically involves a series of reactions including condensation, cyclization, and ester hydrolysis. A common approach involves the reaction of the nicotinic acid derivative with a malonic ester derivative, followed by thermal or base-catalyzed cyclization.
Protocol:
This multi-step transformation is often carried out as a one-pot synthesis to improve efficiency.
-
Formation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Convert 2,6-dichloro-5-fluoronicotinic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with the magnesium salt of ethyl malonate.
-
Reaction with Triethyl Orthoformate and Cyclopropylamine: The resulting ketoester is reacted with triethyl orthoformate in the presence of an acid catalyst to form an enol ether. This intermediate is then reacted with cyclopropylamine to introduce the N-cyclopropyl group.
-
Cyclization: The intermediate from the previous step is subjected to a base-catalyzed intramolecular cyclization. A strong base such as sodium hydride is typically used to facilitate the ring closure, forming the ethyl ester of the naphthyridine core.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using acidic or basic conditions. For instance, refluxing with hydrochloric acid in a suitable solvent like tetrahydrofuran will yield the desired 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[3]
| Parameter | Value |
| Key Reagents | Thionyl chloride, Ethyl malonate, Triethyl orthoformate, Cyclopropylamine, Sodium hydride, Hydrochloric acid |
| Solvents | Dichloromethane, Tetrahydrofuran |
| Temperature Range | Room temperature to reflux |
| Expected Overall Yield | 60-70% from 2,6-dichloro-5-fluoronicotinic acid |
digraph "Naphthyridine Core Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A[label="2,6-Dichloro-5-\nfluoronicotinonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2,6-Dichloro-5-\nfluoronicotinic acid"];
C [label="Ethyl 3-(2,6-dichloro-5-fluoropyridin-\n3-yl)-3-oxopropanoate"];
D [label="Enamine intermediate"];
E [label="Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylate"];
F [label="7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B[label="H₂SO₄, H₂O\nHydrolysis"];
B -> C [label="1. SOCl₂\n2. Ethyl malonate, Mg(OEt)₂"];
C -> D [label="1. HC(OEt)₃\n2. Cyclopropylamine"];
D -> E [label="NaH\nCyclization"];
E -> F [label="HCl, H₂O\nHydrolysis"];
}
### **Stage 2: Synthesis of the Pyrrolidine Side Chain**
The synthesis of (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine is a critical part of the overall process, as the stereochemistry and functionality of this side chain are vital for the biological activity of Gemifloxacin.
**Causality:** This multi-step synthesis builds the pyrrolidine ring and introduces the necessary functional groups. The use of a protecting group for the amine is essential to prevent unwanted side reactions during the synthesis.
**Representative Protocol:**
1. **Michael Addition:** Glycine ethyl ester hydrochloride is reacted with acrylonitrile in a Michael addition reaction. This forms the initial carbon skeleton of the pyrrolidine ring.
2. **Boc Protection:** The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This protecting group is stable under the conditions of the subsequent reactions but can be easily removed at a later stage.
3. **Dieckmann Condensation:** The diester is subjected to a base-catalyzed intramolecular Dieckmann condensation to form the pyrrolidone ring.
4. **Reduction and Oxidation:** The ketone group in the pyrrolidone ring is reduced, and then the resulting alcohol is oxidized back to a ketone. This sequence allows for the introduction of other functional groups.
5. **Oximation:** The ketone is reacted with methoxylamine hydrochloride to form the methoxyimino group.
6. **Introduction of the Aminomethyl Group:** The ester group is converted to an aminomethyl group through a series of reactions, which may include reduction to an alcohol, conversion to a leaving group, and substitution with an amine source.
7. **Deprotection:** The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final side chain, (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine, often as a salt.
| **Parameter** | **Value** |
| --- | --- |
| Key Starting Materials | Glycine ethyl ester hydrochloride, Acrylonitrile |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Key Reactions | Michael Addition, Dieckmann Condensation, Oximation, Deprotection |
| Deprotection Agent | Trifluoroacetic acid (TFA) or HCl |
```dot
digraph "Pyrrolidine Side Chain Synthesis" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A[label="Glycine ethyl ester HCl\n+ Acrylonitrile"];
B[label="Michael Adduct"];
C [label="N-Boc protected diester"];
D [label="Boc-pyrrolidone ester"];
E [label="Boc-pyrrolidinone with\naminomethyl precursor"];
F [label="Boc-protected side chain"];
G [label="(4Z)-3-(aminomethyl)-4-\n(methoxyimino)pyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B[label="Michael Addition"];
B -> C [label="Boc₂O"];
C -> D [label="Base (e.g., NaOEt)\nDieckmann Condensation"];
D -> E [label="Multi-step conversion\nof ester"];
E -> F [label="Oximation"];
F -> G [label="Acid (e.g., TFA)\nDeprotection"];
}
Caption: Synthesis of the Pyrrolidine Side Chain.
Stage 3: Coupling and Final Product Formation
This final stage brings together the two key fragments to assemble the Gemifloxacin molecule.
Causality: The coupling reaction is a nucleophilic aromatic substitution where the secondary amine of the pyrrolidine side chain displaces the chlorine atom at the 7-position of the naphthyridine core. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. If a protected side chain is used, a final deprotection step is required.
Protocol:
-
Coupling Reaction: In a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, dissolve the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and the (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine (or its protected form).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by precipitation or extraction.
-
Deprotection (if applicable): If a Boc-protected pyrrolidine side chain was used, dissolve the crude product from the coupling step in a suitable solvent like dichloromethane. Add an acid such as trifluoroacetic acid and stir at room temperature until the deprotection is complete.
-
Purification: The final Gemifloxacin product is purified by recrystallization from a suitable solvent system to obtain a high-purity active pharmaceutical ingredient.
Parameter Value Coupling Reagents Naphthyridine core, Pyrrolidine side chain, Base (e.g., Triethylamine) Solvent DMF or Acetonitrile Temperature 80-120°C Deprotection Trifluoroacetic acid (if Boc group is present) Purification Recrystallization
Caption: Final Assembly of Gemifloxacin.
Conclusion
The synthesis of Gemifloxacin is a testament to the power of modern organic chemistry in constructing complex and life-saving pharmaceuticals. 2,6-Dichloro-5-fluoronicotinonitrile serves as a versatile and efficient starting material for the elaboration of the critical naphthyridine core of this important antibiotic. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to successfully synthesize Gemifloxacin. As with any multi-step synthesis, careful optimization of each step and rigorous in-process controls are paramount to achieving high yields and the purity required for a pharmaceutical-grade product.
References
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Guide to the Synthetic Utility of 2,6-Dichloro-5-fluoronicotinonitrile
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, 2,6-dichloro-5-fluoronicotinonitrile has emerged as a powerhouse building block.[1][2] Its pyridine core, adorned with two reactive chlorine centers, an activating fluorine atom, and a versatile nitrile group, offers a unique combination of reaction sites. This structure is not merely a synthetic curiosity; it is a key intermediate in the synthesis of a range of significant molecules, including broad-spectrum antibiotics and targeted kinase inhibitors.[1][3][4]
This guide provides an in-depth exploration of the synthetic protocols involving 2,6-dichloro-5-fluoronicotinonitrile. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to harness the full potential of this exceptional reagent.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2,6-dichloro-5-fluoronicotinonitrile is primarily dictated by the electrophilic nature of its pyridine ring, which is further enhanced by the inductive effects of the halogen and nitrile substituents. This electron deficiency makes the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack.
The two chlorine atoms at the C2 and C6 positions are the primary sites for modification. A critical aspect of its chemistry is the potential for regioselective substitution. Generally, the C6 position exhibits slightly higher reactivity towards nucleophiles, a phenomenon attributed to the combined electronic influence of the adjacent nitrogen and the para-positioned cyano group. This allows for a stepwise and controlled introduction of different functionalities, which is a significant advantage in multi-step synthesis.
Application I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for this scaffold. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a chloride ion.[5][6] The presence of the strongly electron-withdrawing nitrile group and the ring nitrogen ortho and para to the leaving groups is crucial for stabilizing this intermediate and facilitating the reaction.[5]
Causality in Protocol Design: Why These Conditions?
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In reactions with amine nucleophiles, the amine itself can sometimes serve as the base if used in excess.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[7]
-
Temperature: While the ring is activated, moderate heating (50-100 °C) is often necessary to achieve a reasonable reaction rate, especially for less potent nucleophiles.
Protocol 1: Regioselective Amination at the C6 Position
This protocol details the selective substitution of the C6-chloro group with a primary amine, a common step in the synthesis of kinase inhibitors.[8]
Materials and Reagents:
-
2,6-Dichloro-5-fluoronicotinonitrile (1.0 eq)
-
Primary amine (e.g., 3-amino-5-methylpyrazole) (1.0-1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Brine, Water
-
Magnesium sulfate or Sodium sulfate, anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-5-fluoronicotinonitrile and anhydrous THF.
-
Add the primary amine to the solution, followed by the dropwise addition of triethylamine.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with brine.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-chloro-6-amino-5-fluoronicotinonitrile derivative.
Visualization: SNAr Mechanism
Caption: Generalized mechanism for SNAr on 2,6-dichloro-5-fluoronicotinonitrile.
Data Presentation: SNAr Reaction Scope
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Product Structure |
| Primary/Secondary Amine | TEA/DIPEA | THF/DMF | 50-80 | 2-Chloro-6-(amino)-5-fluoronicotinonitrile |
| Aryl Amine | K₂CO₃ | DMF | 80-120 | 2-Chloro-6-(arylamino)-5-fluoronicotinonitrile |
| Alcohol/Phenol | NaH/K₂CO₃ | THF/DMF | 25-100 | 2-Chloro-6-(alkoxy/aryloxy)-5-fluoronicotinonitrile |
| Thiol/Thiophenol | K₂CO₃/Cs₂CO₃ | Acetonitrile | 25-60 | 2-Chloro-6-(thio)-5-fluoronicotinonitrile |
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and it is highly effective for aryl chlorides like 2,6-dichloro-5-fluoronicotinonitrile.[9][10] This reaction is central to synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Causality in Protocol Design: The "Why" Behind the Reagents
-
Catalyst System: The choice of palladium source and ligand is critical. A Pd(0) species is the active catalyst. Using a stable precatalyst like Pd₂(dba)₃ or a palladacycle with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) is essential.[10][11] These ligands facilitate the initial, often rate-limiting, oxidative addition step into the C-Cl bond and promote the final reductive elimination.[9]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[10][12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with a small amount of water or in an aqueous/organic biphasic system.
-
Solvent: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are standard to prevent poisoning of the catalyst and unwanted side reactions like protodeboronation.[12][13]
Protocol 2: Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the coupling of an arylboronic acid to the C2 position, assuming the C6 position has already been functionalized via SNAr.
Materials and Reagents:
-
2-Chloro-6-(substituted)-5-fluoronicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Standard reaction and purification glassware
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the aryl chloride substrate, arylboronic acid, base, Pd₂(dba)₃, and XPhos.
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude material by column chromatography or recrystallization to obtain the biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application III: Transformation of the Nitrile Group
The cyano group is not merely a spectator; it can be transformed into other valuable functional groups, such as amides and carboxylic acids, further expanding the synthetic diversity.
Protocol 3: Hydrolysis of Nitrile to Amide
This reaction is typically performed under strong acidic conditions.[14]
Materials and Reagents:
-
2,6-Dichloro-5-fluoronicotinonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ice water, Ethyl acetate, Saturated sodium bicarbonate solution
-
Standard reaction and workup glassware
Step-by-Step Methodology:
-
In a flask, carefully add 2,6-dichloro-5-fluoronicotinonitrile to concentrated sulfuric acid.
-
Heat the mixture to approximately 60-65 °C and stir for 1-2 hours.[14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture into a beaker of ice water with stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloro-5-fluoronicotinamide.
Case Study: A Unified Synthetic Workflow
The true power of 2,6-dichloro-5-fluoronicotinonitrile is realized in multi-step syntheses where its different reactive sites are addressed sequentially. A common strategy in drug discovery involves an initial SNAr reaction followed by a Suzuki coupling.
Visualization: Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: A common two-step workflow for elaborating the scaffold.
This workflow demonstrates a logical and efficient pathway. The more reactive C6-Cl is first displaced with a key amine fragment (often a hinge-binding motif for kinase inhibitors). The remaining C2-Cl is then used as a handle for a Suzuki coupling to introduce another aryl group, which might occupy a different pocket of the target enzyme. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
References
- 1. ossila.com [ossila.com]
- 2. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 2,6-Dichloro-5-fluoronicotinonitrile in Modern Agrochemical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth analysis of the applications of 2,6-dichloro-5-fluoronicotinonitrile, a pivotal intermediate in the synthesis of contemporary agrochemicals. With a primary focus on the production of the highly successful diamide insecticides, chlorantraniliprole and cyantraniliprole, this document offers detailed synthetic protocols, mechanistic insights, and a discussion of the strategic advantages conferred by this fluorinated pyridine building block. The content is tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors, aiming to provide a comprehensive resource for the practical application of this versatile chemical intermediate.
Introduction: The Significance of Fluorinated Pyridines in Agrochemicals
The incorporation of fluorine into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy.[1] The unique electronic properties of fluorine can profoundly influence a molecule's binding affinity to target receptors and its resistance to metabolic degradation. 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) has emerged as a crucial building block in this context, offering a trifunctionalized pyridine ring that serves as a versatile scaffold for constructing complex agrochemical active ingredients.[2][3]
This guide will elucidate the synthetic pathways that leverage the reactivity of 2,6-dichloro-5-fluoronicotinonitrile, with a particular emphasis on its role in the synthesis of ryanodine receptor modulators, a critical class of modern insecticides.
Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 82671-02-1 | [2] |
| Molecular Formula | C₆HCl₂FN₂ | [2] |
| Molecular Weight | 190.99 g/mol | [2] |
| Appearance | Off-white to light tan crystalline powder | [4] |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 267.8 °C at 760 mmHg | [4] |
| Purity | ≥98% | [4] |
Core Application: Synthesis of Diamide Insecticides
The most prominent application of 2,6-dichloro-5-fluoronicotinonitrile is in the synthesis of the anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole. These compounds exhibit potent and selective activity against a broad spectrum of lepidopteran pests. The synthetic strategy hinges on the construction of a key pyridinylpyrazole intermediate.
Synthesis of the Key Pyridinylhydrazine Intermediate
The initial and most critical step is the regioselective displacement of one of the chlorine atoms of 2,6-dichloro-5-fluoronicotinonitrile with hydrazine. The chlorine atom at the 2-position is more activated towards nucleophilic substitution due to the electronic effects of the adjacent nitrogen atom and the cyano group.
Protocol 1: Synthesis of 2-(3-Chloro-5-fluoro-6-cyanopyridin-2-yl)hydrazine
-
Objective: To synthesize the key hydrazine intermediate for subsequent pyrazole formation.
-
Materials:
-
2,6-Dichloro-5-fluoronicotinonitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.[5] A mild exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 2-(3-chloro-5-fluoro-6-cyanopyridin-2-yl)hydrazine as a solid.
-
-
Expert Insights: The use of an excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize the formation of di-substituted byproducts. Ethanol is a suitable solvent due to its ability to dissolve the starting material and the ease of product precipitation upon cooling. The reaction time can be optimized based on the scale of the reaction and monitoring of the starting material consumption.
Construction of the Pyridinylpyrazole Core
The synthesized pyridinylhydrazine is then cyclized with a suitable three-carbon synthon to form the pyrazole ring, which is the core of the final insecticide molecule. A common approach involves condensation with a β-ketoester.
Protocol 2: Synthesis of the Pyridinylpyrazole Carboxylic Acid Intermediate
-
Objective: To construct the pyrazole ring and introduce the carboxylic acid functionality required for the final amide coupling.
-
Materials:
-
2-(3-Chloro-5-fluoro-6-cyanopyridin-2-yl)hydrazine
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
-
Procedure:
-
Cyclization: In a reaction vessel, prepare a solution of sodium ethoxide in ethanol. Add 2-(3-chloro-5-fluoro-6-cyanopyridin-2-yl)hydrazine (1.0 eq) to this solution.
-
Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture again to reflux to facilitate the hydrolysis of the ester and cyano groups to the corresponding carboxylic acids.
-
After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The pyridinylpyrazole carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry.
-
-
Expert Insights: This one-pot cyclization and hydrolysis sequence is an efficient method for the synthesis of the pyrazole carboxylic acid intermediate. The choice of the malonate derivative can be varied to introduce different substituents on the pyrazole ring if desired.
Final Amide Coupling to Yield Chlorantraniliprole/Cyantraniliprole
The final step in the synthesis is the amide coupling of the pyridinylpyrazole carboxylic acid with the appropriate anthranilamide derivative.
Protocol 3: Synthesis of Chlorantraniliprole
-
Objective: To couple the pyridinylpyrazole carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Materials:
-
Pyridinylpyrazole carboxylic acid intermediate
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-Picoline
-
Propionitrile
-
-
Procedure:
-
To a mixture of the pyridinylpyrazole carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).
-
Cool the mixture to -5 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 and 0 °C.
-
Stir the mixture for 1 hour at 0-5 °C and then for 3 hours at room temperature.
-
Add water dropwise and stir for another hour.
-
Filter the resulting solid, wash with a propionitrile-water mixture, then with propionitrile, and dry to obtain chlorantraniliprole.
-
-
Expert Insights: The use of methanesulfonyl chloride in the presence of a base like 3-picoline is a common and effective method for activating the carboxylic acid for amidation. The reaction conditions, particularly the low temperature during the addition of methanesulfonyl chloride, are critical to control the reaction and minimize side reactions.
Synthetic Workflow Visualization
The following diagram illustrates the key transformations in the synthesis of diamide insecticides from 2,6-dichloro-5-fluoronicotinonitrile.
Caption: Synthetic pathway from 2,6-dichloro-5-fluoronicotinonitrile to diamide insecticides.
Broader Applications and Future Perspectives
While the synthesis of diamide insecticides is the most prominent application, the reactivity of 2,6-dichloro-5-fluoronicotinonitrile makes it a valuable intermediate for other bioactive molecules. Although less documented in the agrochemical field, its structural motifs are found in other areas of chemistry. For instance, it is a known precursor in the synthesis of the fluoroquinolone antibiotic, Gemifloxacin.[4][6] This highlights the versatility of this building block and suggests potential for its application in the development of novel fungicides and herbicides, an area that remains relatively unexplored.
The strategic placement of the fluorine atom, two chlorine atoms with differential reactivity, and a nitrile group provides multiple handles for chemical modification, opening avenues for the creation of diverse chemical libraries for high-throughput screening in the quest for new agrochemical leads.
Conclusion
2,6-Dichloro-5-fluoronicotinonitrile is a high-value intermediate in the agrochemical industry, primarily due to its integral role in the synthesis of the blockbuster insecticides chlorantraniliprole and cyantraniliprole. The synthetic protocols outlined in this guide demonstrate the key chemical transformations that leverage the unique reactivity of this molecule. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of versatile and strategically designed building blocks like 2,6-dichloro-5-fluoronicotinonitrile is set to increase, promising further innovations in the field of agrochemical synthesis.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemscene.com [chemscene.com]
- 4. innospk.com [innospk.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. Synthesis Of Gemifloxacin [quickcompany.in]
Application Notes and Protocols for the Analysis of 2,6-Dichloro-5-fluoronicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloro-5-fluoronicotinonitrile is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final products. This document provides detailed analytical methods for the determination of 2,6-Dichloro-5-fluoronicotinonitrile, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The protocols are designed to be robust and reliable, with an emphasis on the scientific rationale behind the methodological choices.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2,6-Dichloro-5-fluoronicotinonitrile. The method described below utilizes reverse-phase chromatography, which is well-suited for separating moderately polar organic molecules.
Rationale for Method Selection
A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of the analyte from potential impurities. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, ensures efficient elution and sharp peak shapes. Formic acid is added to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to more consistent retention times. UV detection is selected based on the chromophoric nature of the pyridine ring in the analyte.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Dichloro-5-fluoronicotinonitrile sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Identify the peak corresponding to 2,6-Dichloro-5-fluoronicotinonitrile based on its retention time, as determined by the analysis of a reference standard.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.[1]
Workflow for HPLC Purity Validation
Caption: A generalized workflow for HPLC purity validation.
Part 2: Gas Chromatography (GC) Method
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. 2,6-Dichloro-5-fluoronicotinonitrile, with a melting point of 89-91 °C, is amenable to GC analysis.[2] This method is particularly useful for identifying and quantifying volatile impurities.
Rationale for Method Selection
A mid-polarity stationary phase, such as a 6% cyanopropylphenyl/94% dimethylpolysiloxane (DB-624 type), is chosen to provide good separation for a range of analytes with varying polarities. This is often a good starting point for method development for halogenated aromatic compounds.[3] A flame ionization detector (FID) is selected for its robustness and linear response to a wide range of organic compounds. Split injection is used to prevent column overloading.
Experimental Protocol: GC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Dichloro-5-fluoronicotinonitrile sample.
-
Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| GC System | A standard GC system with a split/splitless injector and a Flame Ionization Detector (FID). |
| Column | DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3. Data Analysis:
-
Identify the peak for 2,6-Dichloro-5-fluoronicotinonitrile based on its retention time from a reference standard injection.
-
The relative percentage of each component can be determined by dividing its peak area by the total area of all peaks in the chromatogram.[4]
Workflow for GC Impurity Profiling
Caption: A generalized workflow for GC impurity profiling.
Part 3: Method Validation
For use in a regulated environment, both the HPLC and GC methods must be validated to ensure they are fit for purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
Application Notes & Protocols: 2,6-Dichloro-5-fluoronicotinonitrile in the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) has emerged as a highly valuable and versatile heterocyclic building block.[1] Its utility stems from a pyridine core that is strategically functionalized with multiple reactive sites: two chlorine atoms, a fluorine atom, and a cyano group. This precise arrangement of electron-withdrawing groups activates the pyridine ring, making it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] 2,6-Dichloro-5-fluoronicotinonitrile provides a direct route to introduce a fluorinated pyridine motif, a scaffold present in numerous biologically active compounds. It is a key intermediate in the synthesis of advanced pharmaceutical ingredients, including broad-spectrum fluoroquinolone antibiotics like Gemifloxacin, demonstrating its proven value in constructing complex molecular architectures.[3]
This guide provides an in-depth exploration of the reactivity of 2,6-dichloro-5-fluoronicotinonitrile, offering detailed protocols and mechanistic insights for its application in the synthesis of diverse and novel heterocyclic systems.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for 2,6-dichloro-5-fluoronicotinonitrile is the nucleophilic aromatic substitution (SNAr) pathway.[4][5] Unlike typical SN1 and SN2 reactions, the SNAr mechanism on an aromatic ring proceeds via a two-step addition-elimination process.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine leaving group. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is made more electrophilic by the inductive and resonance effects of the nitrile group and the halogens. This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step when the chloride ion is expelled from the Meisenheimer complex.
The electron-withdrawing nitrile group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions relative to the nitrile.[5][6] In 2,6-dichloro-5-fluoronicotinonitrile, both the C-2 and C-6 positions are activated, allowing for selective substitution.
References
- 1. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Reaction of 2,6-Dichloro-5-fluoronicotinonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Key Pharmaceutical Building Block
2,6-Dichloro-5-fluoronicotinonitrile, a substituted pyridine, is a crystalline solid with a melting point of 89-91°C and a boiling point of 267.8°C at 760 mmHg.[1] This compound has emerged as a critical intermediate in the synthesis of advanced medicinal products, most notably in the production of the broad-spectrum quinolone antibacterial agent, Gemifloxacin mesylate.[1] Its pyridine core, adorned with two chlorine atoms, a fluorine atom, and a nitrile group, presents multiple reactive sites, making it a versatile scaffold for the development of novel therapeutic agents. The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for molecular diversification.
This guide provides an in-depth exploration of the reactivity of 2,6-dichloro-5-fluoronicotinonitrile with various nucleophiles, offering detailed protocols and mechanistic insights to aid researchers in harnessing its synthetic potential.
Core Principles: Understanding Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloro-5-fluoronicotinonitrile
The primary reaction pathway for the functionalization of 2,6-dichloro-5-fluoronicotinonitrile is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
References
Application Notes & Protocols for the Development of Novel Antibiotics from 2,6-Dichloro-5-fluoronicotinonitrile
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with new mechanisms of action. The fluorinated nicotinonitrile scaffold represents a promising starting point for the synthesis of new chemical entities with potential antibacterial properties. This guide provides a comprehensive overview and detailed protocols for the development of new antibiotic candidates starting from 2,6-Dichloro-5-fluoronicotinonitrile. We will explore the rationale behind the selection of this starting material, detail synthetic strategies focusing on nucleophilic aromatic substitution, and provide step-by-step protocols for the biological evaluation of the resulting compounds, including antimicrobial susceptibility and cytotoxicity testing. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibacterial agents.
Introduction: The Rationale for a Fluorinated Nicotinonitrile Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its nitrogen atom can engage in hydrogen bonding, and the aromatic system can participate in π-stacking interactions with biological targets. The incorporation of a fluorine atom into such scaffolds can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
2,6-Dichloro-5-fluoronicotinonitrile is a particularly attractive starting material for several reasons:
-
Multiple Reaction Sites: The molecule possesses three distinct reactive sites: two chlorine atoms at the C2 and C6 positions, and a nitrile group at the C3 position. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom at the C5 position influences the electronic properties of the pyridine ring, potentially enhancing the reactivity of the chlorine atoms towards nucleophilic attack and impacting the pKa of the molecule.
-
The Nitrile Group as a Versatile Functional Handle: The nitrile group is a valuable pharmacophore that can participate in hydrogen bonding and other polar interactions.[3] It is also metabolically stable and can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen.[4] Furthermore, the nitrile group can be chemically transformed into other functionalities like amides, carboxylic acids, or amines, providing a pathway for further structural diversification.[5]
Our strategy will focus on the selective substitution of the chlorine atoms and the potential modification of the nitrile group to generate a library of novel compounds for antibacterial screening.
Synthetic Strategy: Building a Library of Novel Antibiotic Candidates
The primary synthetic route for diversifying the 2,6-Dichloro-5-fluoronicotinonitrile core is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a chloride ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents.
dot```dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="2,6-Dichloro-5-\nfluoronicotinonitrile", fillcolor="#FBBC05"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile_Mod [label="Nitrile Group\nTransformation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Library [label="Library of Novel\nCompounds", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bio_Eval [label="Biological Evaluation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> SNAr [label="Amines, Thiols,\nAlcohols, etc."]; SNAr -> Library; Library -> Bio_Eval [label="MIC, Cytotoxicity"]; SNAr -> Nitrile_Mod [label="Optional Step"]; Nitrile_Mod -> Library; }
Caption: A streamlined workflow for the biological evaluation of new antibiotic candidates.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This protocol is based on the broth microdilution method.
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add a small volume of the test compound stock solution to well 1 to achieve the highest desired concentration (e.g., 200 µL of a 2x concentrated solution).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37 °C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: Cytotoxicity Assessment (MTT Assay)
It is crucial to ensure that the antibiotic candidates are not toxic to human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Data Presentation and Interpretation
The results from the biological assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Novel Nicotinonitrile Derivatives
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Lead-001 | 2 | 16 | >64 |
| Lead-002 | 4 | 32 | >64 |
| Lead-003 | 0.5 | 8 | 32 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM) against HEK293 Cells
| Compound ID | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ / MIC for S. aureus) |
| Lead-001 | >100 | >50 |
| Lead-002 | 50 | 12.5 |
| Lead-003 | 25 | 50 |
| Doxorubicin | 1.2 | N/A |
The Selectivity Index (SI) is a crucial parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the bacterial target over mammalian cells, suggesting a better safety profile.
Conclusion
The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the development of novel antibiotics from 2,6-Dichloro-5-fluoronicotinonitrile. By leveraging the principles of nucleophilic aromatic substitution and subsequent functional group transformations, a diverse chemical library can be generated. Rigorous in vitro testing for antimicrobial activity and cytotoxicity will enable the identification of promising lead compounds for further optimization and preclinical development in the ongoing fight against antibiotic resistance.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-substituted derivatives of 2'-deoxy-6-azauridine with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dichloro-5-fluoronicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile?
The most prevalent starting material is 2,6-dihydroxy-5-fluoronicotinonitrile or its salts, such as the monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one.[1][2] An alternative, though less common, route begins with 2,6-dichloro-5-fluoro-3-trichloromethylpyridine.[1] The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.
Q2: What are the primary chlorinating agents used in this synthesis, and what are their respective advantages and disadvantages?
The primary chlorinating agents are phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), or a system of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂).[1][2]
-
Phosphorus Oxychloride and Phosphorus Pentachloride: This is a classic and effective method.[1] However, using large quantities of solid PCl₅ can be challenging to handle on an industrial scale and poses significant safety risks.[1] The hydrolysis of residual PCl₅ can also be problematic, leading to large volumes of phosphorus-containing aqueous waste.[1]
-
Phosphorus Trichloride and Chlorine Gas: This method can provide high yields and purity.[2] It often requires the use of a basic catalyst. This approach can be more economical and easier to handle at a larger scale compared to the PCl₅ method.
Q3: What is the role of a basic catalyst in the chlorination reaction?
The addition of a basic catalyst, such as pyridine, triethylamine, or urea, can significantly improve the efficiency of the chlorination process, particularly when using the PCl₃/Cl₂ system.[1][2] The catalyst facilitates the reaction, allowing for the use of smaller amounts of the chlorinating agent and often leading to a cleaner reaction with higher yields and purity.[1]
Q4: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary depending on the chosen reagents.
| Starting Material | Chlorinating Agent(s) | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₃, Cl₂ | Basic Catalyst (e.g., triethylamine) | POCl₃ | 70-120°C | ~91% | ~94% | [2] |
| 2,6-dihydroxy-5-fluoronicotinonitrile | PCl₅, POCl₃ | None | POCl₃ | Reflux (114°C) | ~85% | ~95% | [1] |
| 2,6-dihydroxy-5-fluoronicotinonitrile | PCl₅, POCl₃ | None | POCl₃ | 152-158°C | Mediocre (40-45%) | Lower, with trichloro-byproduct | [3][4] |
Q5: 2,6-Dichloro-5-fluoronicotinonitrile is a key intermediate for which class of compounds?
This compound is a crucial starting material for the synthesis of important antibiotics, particularly those in the "aza"-analogous quinolone class.[1][2] It is also a molecular scaffold for various 1,8-naphthyridine derivatives like Enoxacin, Trovafloxacin, and Gemifloxacin.[5]
Troubleshooting Guide
Problem 1: Low Yield of 2,6-Dichloro-5-fluoronicotinonitrile
Possible Causes:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of chlorinating agent to the starting material can lead to incomplete conversion or the formation of byproducts. For instance, using reduced amounts of PCl₅ in a POCl₃/triethylamine system can result in low yields.[1][2]
-
Moisture in the Reaction: The presence of water can lead to the decomposition of the chlorinating agents and the formation of unwanted byproducts.
-
Inefficient Work-up and Isolation: Product loss during the hydrolysis and extraction steps can significantly reduce the final yield.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A temperature range of 70-120°C is often preferred for the PCl₃/Cl₂ method.[2]
-
Adjust Reagent Ratios: Carefully control the stoichiometry of your reagents. For the chlorination of dihydroxynicotinonitriles, using an excess of the chlorinating agent is common, though a basic catalyst can help reduce the required amount.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
-
Refine Work-up Procedure: The hydrolysis step should be performed carefully, typically at temperatures between 0 and 70°C.[1] Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent like methylene chloride.
Problem 2: Formation of Impurities, Particularly Over-chlorinated Byproducts
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the formation of over-chlorinated species, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine.[3][4]
-
Incorrect Choice of Chlorinating System: Certain chlorinating systems may be more prone to producing specific impurities. For example, reacting the monosodium salt of 3-cyano-2-hydroxy-5-fluoropyrid-6-one under conditions described in EP-A 333 020 can lead to a product with only 72.6% purity, containing a significant amount of a trichlorinated nicotinonitrile.[2]
Solutions:
-
Moderate Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of byproducts.
-
Select an Optimized Chlorination Method: The use of PCl₃ and chlorine gas with a basic catalyst has been shown to produce high-purity 2,6-dichloro-5-fluoronicotinonitrile.[1][2]
-
Purification: If impurities are present, purification by recrystallization or column chromatography may be necessary.
Problem 3: Difficulties in Handling Reagents and Managing Waste
Possible Cause:
-
Use of Solid Phosphorus Pentachloride: PCl₅ is a solid that can be difficult and hazardous to handle in large quantities.[1]
-
Generation of Acidic Byproducts and Phosphorus-Containing Waste: The reaction and subsequent hydrolysis generate significant amounts of hydrochloric acid and phosphorus-containing waste, which require careful handling and disposal.[1]
Solutions:
-
Alternative Chlorinating Agents: Consider using the PCl₃/Cl₂ system, which avoids the handling of large quantities of solid PCl₅.
-
Proper Waste Management: Neutralize acidic waste streams before disposal. Consult your institution's safety guidelines for the proper disposal of phosphorus-containing waste.
-
Safe Handling Practices: Always handle chlorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Workflow & Diagrams
Optimized Synthesis Protocol
This protocol is based on a high-yield synthesis using phosphorus trichloride and chlorine gas.
Step 1: Reaction Setup
-
In a dry, three-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet tube, add 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt and phosphorus oxychloride (as the solvent).
-
Add a basic catalyst, such as triethylamine.
Step 2: Chlorination
-
Introduce phosphorus trichloride to the mixture.
-
While stirring, heat the mixture to the desired reaction temperature (e.g., 70-120°C).
-
Slowly bubble chlorine gas into the reaction mixture. The addition of chlorine gas can be done in parallel with heating.[2]
Step 3: Reaction Monitoring and Completion
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture.
Step 4: Work-up and Isolation
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully add the reaction mixture to ice water to hydrolyze any remaining phosphorus compounds.
-
Extract the aqueous mixture with an organic solvent (e.g., methylene chloride).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 5: Purification
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain high-purity 2,6-dichloro-5-fluoronicotinonitrile.
Workflow Diagram
Caption: Optimized synthesis workflow for 2,6-dichloro-5-fluoronicotinonitrile.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 2. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile
Welcome to the technical support center for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile (DCFN), a key intermediate for various pharmaceutical compounds, particularly quinolone antibiotics.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, helping you navigate common challenges related to impurities and reaction optimization.
Section 1: Understanding the Main Synthetic Pathway & Key Challenges
The most common industrial synthesis of DCFN involves the chlorination of a dihydroxy precursor, such as 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its salts, using a chlorinating agent like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or chlorine gas.[1][2][3] While effective, this process is sensitive to reaction conditions, and deviations can lead to a range of impurities that complicate purification and reduce yield.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding impurities encountered during DCFN synthesis.
Q1: My final product has a significant peak in the GC/MS corresponding to a trichloro-substituted nicotinonitrile. What is the likely cause?
A1: The presence of a trichlorinated impurity, such as 2,4,6-trichloro-5-fluoronicotinonitrile, is a well-documented byproduct in this synthesis.[2][3]
-
Root Cause: This impurity primarily arises from over-chlorination. It occurs when the reaction conditions are too harsh or when there is an excess of the chlorinating agent (e.g., PCl₅). The additional chlorine atom substitutes onto the pyridine ring, typically at the 4-position. A patent describing a similar process explicitly notes that using PCl₅ and POCl₃ can produce a trichlorinated byproduct, which contaminates the final product after subsequent hydrolysis steps.[3]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agents. Reduce the equivalents of PCl₅ or the duration of chlorine gas addition.
-
Temperature Management: Avoid excessive temperatures. High temperatures can drive the reaction towards over-chlorination. Maintain the recommended temperature profile for your specific protocol.
-
Catalyst Use: The use of a basic catalyst, such as triethylamine or urea, can allow for the use of lower amounts of chlorinating agents, thereby reducing the formation of highly chlorinated byproducts and improving purity.[2]
-
Q2: I am observing incomplete conversion of my starting material, 2,6-dihydroxy-5-fluoronicotinonitrile. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue that directly impacts yield. It typically points to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
-
Root Cause: The hydroxyl groups of the starting material need to be fully substituted by chlorine atoms. This can be hampered by moisture, which consumes the chlorinating agent, or by insufficient reaction time or temperature.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The starting material and solvent must be thoroughly dried. Any moisture will react with POCl₃ and PCl₅, reducing their effectiveness.
-
Optimize Reaction Time & Temperature: If conversion is low, consider incrementally increasing the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC to find the optimal endpoint.
-
Reagent Purity: Verify the quality of your chlorinating agents. Old or improperly stored POCl₃ and PCl₅ may have degraded.
-
Q3: During workup, I am getting a poor yield and a brownish, impure solid. What could be going wrong?
A3: A low yield of an impure, discolored product often points to issues during the hydrolysis and extraction steps.
-
Root Cause: The crude reaction mixture contains phosphorus-based byproducts that must be carefully quenched and removed. The product itself can also be susceptible to decomposition or hydrolysis under harsh workup conditions. Improper hydrolysis of the excess chlorinating agent (e.g., POCl₃) can lead to the formation of acidic residues that complicate extraction.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: The quenching of the reaction mixture with water or ice water must be done slowly and at a low temperature (e.g., 0-10 °C). A rapid, uncontrolled quench can lead to localized heating and degradation of the product.[1]
-
Efficient Extraction: Use an appropriate organic solvent, like methylene chloride, for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[1]
-
Washing: Wash the combined organic phases with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic impurities, followed by a brine wash to remove excess water before drying.
-
Q4: My final product contains 2,6-dichloro-5-fluoronicotinamide. How is this formed and how can I avoid it?
A4: The presence of the corresponding amide is a result of the hydrolysis of the nitrile group.
-
Root Cause: The nitrile (-CN) group can undergo acid-catalyzed hydrolysis to form a primary amide (-CONH₂) if the conditions are too aggressive, particularly during workup or if the product is later subjected to strong acidic conditions.[4][5] For example, heating DCFN in a mixture of sulfuric acid, acetic acid, and water will intentionally produce the amide and eventually the carboxylic acid.[4]
-
Troubleshooting Steps:
-
Mild Workup: Avoid prolonged exposure to strong acids, especially at elevated temperatures, during the workup phase.
-
pH Control: Ensure that the pH of the aqueous phase during extraction does not remain strongly acidic for an extended period.
-
Purification: If the amide is present, it can often be separated from the desired nitrile product by column chromatography or careful recrystallization, as their polarities are different.
-
Troubleshooting Guide: Impurity Profile & Mitigation
This section provides a more detailed look at specific impurities and offers structured protocols for their management.
Table 1: Common Impurities in DCFN Synthesis
| Impurity Name | Structure | Likely Source | Mitigation Strategy | Analytical Detection |
| Trichloro-5-fluoronicotinonitrile | Trichlorinated Pyridine Ring | Over-chlorination (excess PCl₅, high temp.) | Reduce chlorinating agent, control temperature, use catalyst.[2][3] | GC-MS, LC-MS |
| 2,6-dihydroxy-5-fluoronicotinonitrile | Dihydroxy Pyridine Ring | Incomplete reaction | Ensure anhydrous conditions, increase reaction time/temp, check reagent quality. | HPLC, TLC |
| Mono-chloro, mono-hydroxy intermediate | Chloro-hydroxy Pyridine Ring | Incomplete reaction | Drive reaction to completion as above. | HPLC, LC-MS |
| 2,6-dichloro-5-fluoronicotinamide | Amide at C3 | Hydrolysis of the nitrile group | Use mild acidic conditions during workup, avoid high temperatures.[4] | HPLC, LC-MS, IR |
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for removing many of the common impurities, particularly unreacted starting materials and some colored byproducts.
Objective: To purify crude DCFN (typically 90-95% purity) to >98% purity.
Materials:
-
Crude DCFN solid
-
Heptane or Hexane
-
Toluene or Isopropanol (as co-solvent if needed)
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude DCFN in heptane or hexane. The ideal solvent will dissolve the product when hot but show low solubility when cold. Impurities should either be insoluble when hot or remain in solution when cold.
-
Dissolution: Place the crude DCFN in an Erlenmeyer flask. Add a minimal amount of hot heptane while stirring and heating until the solid completely dissolves. If the product does not fully dissolve, add a very small amount of a co-solvent like toluene dropwise until a clear solution is achieved at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent. The melting point of pure DCFN is 89-91 °C.[6]
Visual Workflow and Pathway Diagrams
Diagram 1: DCFN Synthesis and Impurity Formation Pathway
This diagram illustrates the main reaction pathway from the dihydroxy precursor to the final DCFN product, highlighting the points where key impurities are formed.
Caption: Main synthesis pathway and points of impurity formation.
Diagram 2: Troubleshooting Logic Flowchart
This flowchart provides a decision-making tree for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]
Technical Support Center: Hydrolysis of 2,6-Dichloro-5-fluoronicotinonitrile
Welcome to the technical support center for the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this critical synthetic step. As a key intermediate in the synthesis of broad-spectrum antibiotics like Gemifloxacin, ensuring a high-yield, high-purity conversion to 2,6-dichloro-5-fluoronicotinic acid is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is incomplete, showing significant amounts of starting material. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a common issue, typically stemming from suboptimal reaction conditions. The hydrolysis of the nitrile to a carboxylic acid is a two-step process, proceeding through a carboxamide intermediate. Both steps require sufficiently forcing conditions.
-
Causality: The stability of the nitrile and the intermediate amide can lead to a sluggish reaction. Factors such as acid concentration, temperature, and reaction time are critical to overcome the activation energy for both hydrolysis steps.
-
Troubleshooting Steps:
-
Acid Concentration: The use of concentrated sulfuric acid (90-99%) is crucial for the initial hydrolysis to the amide.[1] Diluting the acid too early can stall the reaction.
-
Temperature Control: The initial step of dissolving the nitrile and converting it to the amide is typically performed at 70-100°C.[1] The second step, hydrolysis of the amide to the carboxylic acid, also requires elevated temperatures (70-110°C) after the controlled addition of water.[1] Ensure your reaction temperature is maintained consistently within the optimal range.
-
Reaction Time: Insufficient reaction time is a frequent cause of incomplete conversion. For instance, heating for only one hour at a lower temperature might primarily yield the amide intermediate.[3] A study heating a mixture in acetic acid and sulfuric acid for 16 hours still showed 39.3% unreacted starting material.[1] It is essential to monitor the reaction and allow sufficient time for both hydrolysis steps to complete.
-
Q2: I'm observing significant byproduct formation, leading to a low yield and difficult purification. What are the likely side reactions and how can they be minimized?
A2: Byproduct formation is a significant challenge, primarily due to the reactivity of the chloro substituents on the pyridine ring.
-
Causality: The chloro groups at the 2 and 6 positions are susceptible to hydrolysis, especially under harsh conditions (high temperatures and prolonged reaction times). This can lead to the formation of hydroxy- or chloro-hydroxy- species, which are difficult to separate from the desired product. E.P. Oliveto noted that the hydrolysis of chlorocyanopyridines is challenging because 2- and 4- halogens are easily hydrolyzed.[4]
-
Troubleshooting Steps:
-
Staged Water Addition: A key strategy to minimize side reactions is a controlled, staged addition of water after the initial formation of the amide in concentrated sulfuric acid. One patented process involves cooling the reaction mixture before metering in water to control the exotherm and maintain the sulfuric acid concentration within an optimal range (55-75%) during the second hydrolysis step.[1] This prevents uncontrolled temperature spikes that can promote unwanted side reactions.
-
Temperature Management: Carefully control the temperature during the entire process. Overheating during the hydrolysis of the amide can increase the rate of chloro group substitution.
-
Avoid Contaminants in Starting Material: The presence of impurities like 2,4,6-trichloro-3-cyano-5-fluoropyridine in the starting nitrile can lead to corresponding acid impurities that are difficult to remove.[4] Ensure the purity of your starting material.
-
Q3: I am struggling with the workup and isolation of a pure final product. What is the recommended procedure for isolating 2,6-dichloro-5-fluoronicotinic acid?
A3: Effective product isolation is critical for achieving high purity. The product is a solid with limited water solubility, which can be leveraged for its isolation.
-
Causality: The carboxylic acid product will precipitate from the aqueous acidic reaction mixture upon cooling. The purity of the precipitate depends on the careful control of pH and thorough washing to remove inorganic salts and any soluble organic impurities.
-
Troubleshooting Steps:
-
Controlled Precipitation: After the reaction is complete, the mixture is typically cooled, which should cause the 2,6-dichloro-5-fluoronicotinic acid to precipitate out of the sulfuric acid/water solution.
-
Filtration and Washing: The precipitated solid should be collected by filtration. It is crucial to wash the filter cake thoroughly with cold water to remove residual sulfuric acid and other water-soluble impurities.[5]
-
Recrystallization/Reprecipitation (Optional): For higher purity, the crude product can be dissolved in a basic solution (e.g., aqueous sodium carbonate) and then re-precipitated by the dropwise addition of acid (e.g., hydrochloric acid) to a specific pH, typically around 1.[1] This process helps to remove base-insoluble impurities.
-
Drying: The final product should be dried under vacuum to remove any residual water.[5]
-
Q4: What are the most effective analytical techniques to monitor the progress of the hydrolysis reaction?
A4: Monitoring the reaction is essential for determining the optimal reaction time and ensuring complete conversion.
-
Causality: To effectively troubleshoot and optimize the reaction, you need a reliable way to quantify the disappearance of the starting material and the appearance of the intermediate amide and the final carboxylic acid product.
-
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. It allows for the separation and quantification of the starting nitrile, the amide intermediate, the carboxylic acid product, and potential byproducts. A patent for the synthesis of 2,6-dichloro-5-fluoronicotinic acid reports using HPLC to confirm a purity of 99.4%.[5]
-
Gas Chromatography (GC): GC can also be used, often with a mass spectrometry (MS) or other selective detectors, to monitor the reaction progress.[6][7] However, the carboxylic acid product may require derivatization to improve its volatility and thermal stability for GC analysis.
-
Reaction and Troubleshooting Overview
Chemical Reaction Pathway
The hydrolysis proceeds in two main stages: first, the conversion of the nitrile to a carboxamide, followed by the hydrolysis of the amide to the carboxylic acid.
Caption: Reaction pathway for the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile.
Detailed Experimental Protocol
This protocol is synthesized from established methods for the acid-catalyzed hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile.[1]
Materials:
-
2,6-dichloro-5-fluoronicotinonitrile
-
Sulfuric acid (96% by weight)
-
Deionized water
-
Sodium carbonate (for optional purification)
-
Hydrochloric acid (10% aqueous, for optional purification)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully add 60 mL of 96% sulfuric acid.
-
Addition of Starting Material: While stirring, gradually add 30 g of 2,6-dichloro-5-fluoronicotinonitrile to the sulfuric acid. The temperature may rise; maintain it between 40-45°C during the addition.
-
First Hydrolysis (Amide Formation): Once the addition is complete and the solid has dissolved, heat the mixture to 70-75°C and maintain this temperature for 1 hour.
-
Controlled Quench and Second Hydrolysis:
-
Cool the reaction mixture to between 10°C and 65°C.
-
Begin to slowly meter in water. During the addition of the first quarter of the total water volume, maintain the temperature between 30°C and 65°C.
-
During the addition of the second quarter of the water, allow the temperature to be between 50°C and 80°C. The goal is to reach a final sulfuric acid concentration of 55-75% by weight.
-
-
Completion of Hydrolysis: Once the water addition is complete, heat the mixture to between 70°C and 110°C to complete the hydrolysis of the amide to the carboxylic acid. Monitor the reaction by HPLC until the starting material and intermediate are consumed.
-
Product Isolation:
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the precipitated solid using a suction filter.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
-
Drying: Dry the purified solid in a vacuum oven to obtain 2,6-dichloro-5-fluoronicotinic acid.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting common issues during hydrolysis.
Summary of Reaction Parameters
The following table summarizes various reported conditions for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, providing a comparative overview.
| Parameter | Method A | Method B |
| Reagents | 2,6-dichloro-5-fluoronicotinoyl chloride, 50% aq. NaOH, Water | 2,6-dichloro-5-fluoronicotinonitrile, 96% H₂SO₄, Water |
| Temperature | 50-60°C | 70-110°C |
| Key Control | Maintain pH at 10 | Staged water addition to control H₂SO₄ concentration |
| Reported Yield | 71% | 90.5% |
| Purity (HPLC) | 99.4% | 95.4% (crude) |
| Reference | [4][5] | [1] |
References
- 1. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile
Welcome to the dedicated technical support guide for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2,6-dichloro-5-fluoronicotinonitrile, particularly from 2,6-dihydroxy-5-fluoronicotinonitrile.
Issue 1: Low Yield of 2,6-Dichloro-5-fluoronicotinonitrile
-
Potential Cause A: Incomplete Chlorination
-
Explanation: The conversion of the dihydroxy starting material to the dichloro product may be sluggish if the reaction conditions are not optimal. This can be due to insufficient temperature, inadequate reaction time, or poor quality of the chlorinating agent.
-
Recommended Solutions:
-
Temperature and Time Optimization: For reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), ensure the reaction is heated to reflux (around 110-120°C) for a sufficient duration (typically 4-6 hours). Monitor the reaction progress by TLC or GC-MS.
-
Reagent Quality: Use freshly opened or properly stored POCl₃ and PCl₅. Moisture can decompose these reagents, reducing their effectiveness.
-
Use of a Catalyst: In methods employing phosphorus trichloride (PCl₃) and chlorine gas, a basic catalyst such as pyridine or triethylamine is often necessary to drive the reaction to completion.
-
-
-
Potential Cause B: Product Loss During Work-up
-
Explanation: The product can be lost during the aqueous work-up if the extraction is not efficient or if the product hydrolyzes back to the starting material or other byproducts.
-
Recommended Solutions:
-
Efficient Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Controlled Quenching: When quenching the reaction mixture with water or ice, do so slowly and with vigorous stirring to avoid localized hotspots that could lead to product degradation. A "reverse quench," where the reaction mixture is added slowly to a cooled aqueous solution, is highly recommended for safety and to control the exotherm.[1][2]
-
-
Issue 2: Formation of Over-chlorinated Byproduct (2,4,6-Trichloro-3-cyano-5-fluoropyridine)
-
Explanation: A common impurity in this synthesis is the formation of a trichlorinated pyridine derivative, which can be difficult to separate from the desired product and significantly impacts the overall yield and purity.[1] This is particularly prevalent when using a combination of POCl₃ and PCl₅.
-
Recommended Solutions:
-
Alternative Chlorination Method: Consider using an improved method that avoids PCl₅. One such patented method involves the use of phosphorus oxychloride in the presence of a lithium reagent, such as lithium chloride or lithium phosphate.[1] This approach has been shown to minimize the formation of the trichloro byproduct.
-
Careful Control of Stoichiometry: If using the POCl₃/PCl₅ method, carefully control the stoichiometry of the reagents. An excess of PCl₅ can increase the likelihood of over-chlorination.
-
Reaction Monitoring: Closely monitor the reaction progress. Prolonged reaction times or excessively high temperatures can favor the formation of the trichlorinated impurity.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause A: Presence of Phosphorus-Containing Impurities
-
Explanation: The work-up procedure can leave residual phosphorus-containing byproducts, which can co-elute with the product during chromatography or interfere with crystallization.
-
Recommended Solutions:
-
Thorough Aqueous Wash: After quenching, wash the organic layer multiple times with water and then with a saturated sodium bicarbonate solution to remove acidic phosphorus byproducts.
-
Distillation of POCl₃: Before quenching, a significant portion of the excess POCl₃ can be removed by distillation under reduced pressure.[3]
-
-
-
Potential Cause B: Ineffective Chromatographic Separation
-
Explanation: The polarity of the desired product and the trichlorinated byproduct can be very similar, making separation by silica gel chromatography challenging.
-
Recommended Solutions:
-
Solvent System Optimization for TLC: Before attempting column chromatography, optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve a clear separation between the product spot and any impurity spots.
-
Column Chromatography: Once a suitable solvent system is identified, perform column chromatography using a high-quality silica gel. A long column with a slow flow rate can improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,6-dichloro-5-fluoronicotinonitrile?
A1: The most common and industrially relevant synthetic route starts from 2,6-dihydroxy-5-fluoronicotinonitrile (or its salt). This precursor is then chlorinated using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), or alternatively with phosphorus trichloride (PCl₃) and chlorine gas in the presence of a basic catalyst.[3] An improved, patented method suggests using POCl₃ with a lithium reagent to enhance selectivity and reduce byproduct formation.[1]
Q2: What are the key safety precautions when working with phosphorus oxychloride?
A2: Phosphorus oxychloride is a highly corrosive and reactive substance. It reacts violently with water, releasing heat and hydrochloric acid fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching a reaction containing excess POCl₃, always add the reaction mixture slowly to a large volume of ice-water or a basic solution with vigorous stirring (a "reverse quench").[2] Never add water to the reaction mixture, as this can cause a dangerous, uncontrolled exothermic reaction.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. GC-MS can provide more quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
Q4: What are the expected spectroscopic data for 2,6-dichloro-5-fluoronicotinonitrile?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: A singlet in the aromatic region.
-
¹³C NMR: Signals corresponding to the carbons of the pyridine ring and the nitrile group. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.99 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms.[4]
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and a Lithium Reagent (Minimized Byproduct Formation)
This protocol is based on an improved method designed to reduce the formation of the over-chlorinated byproduct.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxy-5-fluoronicotinonitrile (1 equivalent), lithium chloride (1.5 equivalents), and phosphorus oxychloride (10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Reverse Quench): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
| Parameter | Recommended Value |
| Reagents | 2,6-dihydroxy-5-fluoronicotinonitrile, LiCl, POCl₃ |
| Stoichiometry | 1 : 1.5 : 10 |
| Temperature | 110-120°C |
| Reaction Time | 4-6 hours |
| Work-up | Reverse quench, Dichloromethane extraction |
| Purification | Silica gel column chromatography |
Workflow and Decision Making
Below is a diagram illustrating the general workflow for the synthesis and a decision-making process for troubleshooting low yield.
Caption: Workflow for synthesis and troubleshooting low yield.
References
Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-Dichloro-5-fluoronicotinonitrile?
A1: The most prevalent method involves the chlorination of a 2,6-dihydroxypyridine precursor, specifically 2,6-dihydroxy-5-fluoronicotinonitrile (which exists in tautomeric forms). This transformation is typically achieved by heating the starting material with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a similar reagent.[1][2] The reaction converts the hydroxyl groups into chlorides, yielding the desired product.
Q2: I'm observing a significant amount of a byproduct with a higher molecular weight in my crude product. What could it be?
A2: A very common and often problematic byproduct in this synthesis is the over-chlorinated compound, 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1][2] This occurs when the pyridine ring itself undergoes chlorination at the 4-position in addition to the substitution of the hydroxyl groups. Its formation can significantly reduce the yield and complicate the purification of the desired product.
Q3: My overall yield is low, even though my starting material seems to be fully consumed. What are other potential loss points?
A3: Besides the formation of the trichloro-byproduct, low yields can result from incomplete reaction, mechanical losses during workup, or degradation of the product. The 2- and 4-chloro substituents on the pyridine ring are susceptible to hydrolysis, especially under basic conditions or during aqueous workup.[1][2] This can lead to the formation of hydroxy- or oxo-pyridines, which are difficult to separate from the desired product.
Q4: What are the recommended purification techniques for 2,6-Dichloro-5-fluoronicotinonitrile?
A4: Purification can be challenging due to the presence of structurally similar byproducts. The primary methods employed are:
-
Recrystallization: This is often the first line of defense. The choice of solvent is critical and typically requires experimentation with various solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate).
-
Distillation: Fractional vacuum distillation can be effective in separating the desired dichloro product from the higher-boiling trichloro byproduct.
-
Column Chromatography: While effective, this method may be less practical for large-scale syntheses. Silica gel chromatography using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) can provide good separation.
Troubleshooting Guide: Side Reactions and Purification
This section provides a more detailed analysis of the common problems encountered during the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile, with a focus on their mechanistic origins and practical solutions.
Issue 1: Formation of 2,4,6-Trichloro-3-cyano-5-fluoropyridine
Symptoms:
-
A significant peak in the GC-MS or LC-MS analysis of the crude product corresponding to the mass of the trichloro- compound.
-
Difficulty in purifying the final product to the desired level.
-
Lower than expected yield of the target molecule.
Root Cause Analysis:
The formation of the desired 2,6-dichloro product occurs via the conversion of the dihydroxy precursor's tautomeric pyridone forms to the corresponding chloro- and chlorophosphoxy- intermediates, which are then substituted by chloride ions. The over-chlorination at the 4-position is an electrophilic aromatic substitution reaction on the pyridine ring. While pyridines are generally electron-deficient and resistant to electrophilic attack, the specific electronic environment of the reaction intermediate can render the 4-position susceptible to chlorination by the potent chlorinating agents present.
Troubleshooting and Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| Control Reaction Temperature | The electrophilic aromatic substitution leading to the trichloro byproduct is often more sensitive to higher temperatures. | Maintain the reaction temperature at the lower end of the effective range. Monitor the reaction progress closely by TLC or GC to avoid prolonged heating after the main reaction is complete. |
| Optimize Reagent Stoichiometry | Using a large excess of PCl₅ in conjunction with POCl₃ can increase the concentration of electrophilic chlorine species. | Carefully control the stoichiometry of the chlorinating agents. Consider using POCl₃ with a catalytic amount of a tertiary amine or a lithium salt, which can promote the desired substitution without generating excessive electrophilic chlorinating species.[1] |
| Modify the Chlorinating Agent | Alternative chlorinating agents may offer higher selectivity. | While POCl₃ is standard, exploring milder chlorinating agents or different catalytic systems could be a research direction for minimizing this side reaction. |
Purification Strategy:
If the trichloro byproduct is formed, separation is necessary.
-
Fractional Distillation: This is often the most viable method on a larger scale. The boiling point of the trichloro compound will be higher than the dichloro product. Careful control of the vacuum and temperature gradient is essential.
-
Recrystallization: A systematic approach to solvent screening is recommended. Start with a single solvent in which the desired product has moderate solubility at room temperature and high solubility at elevated temperatures. If a single solvent is not effective, a two-solvent system (one in which the product is soluble and one in which it is not) can be employed.
Issue 2: Hydrolysis of Chloro Substituents
Symptoms:
-
Presence of impurities with masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group in the MS analysis.
-
A decrease in the purity of the isolated product after aqueous workup.
Root Cause Analysis:
The chloro groups at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic substitution. During aqueous workup, particularly if the pH is not controlled, water or hydroxide ions can act as nucleophiles and displace the chloride ions.
Troubleshooting and Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| Anhydrous Workup | Avoiding the presence of water during the initial stages of product isolation prevents hydrolysis. | After the reaction, quench the excess chlorinating agent by carefully adding the reaction mixture to a mixture of a non-aqueous solvent (e.g., dichloromethane) and ice, keeping the temperature low. |
| Control pH during Extraction | Maintaining a neutral or slightly acidic pH during aqueous extraction minimizes the concentration of hydroxide ions, which are potent nucleophiles. | Use a buffered aqueous solution or a dilute acid (e.g., cold, dilute HCl) for the initial washes. Avoid using strong bases for neutralization until the product is in an organic phase and exposure time is minimized. |
| Minimize Contact Time with Water | Reducing the duration of contact between the product and the aqueous phase limits the extent of hydrolysis. | Perform extractions and washes efficiently. Separate the layers promptly and dry the organic phase thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄). |
Summary of Key Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Chlorinating Agent | POCl₃ (with or without PCl₅/catalyst) | Effective for converting dihydroxy pyridines to dichloro pyridines. |
| Temperature | 100-160 °C (reaction dependent) | Balances reaction rate with the minimization of over-chlorination. |
| Workup pH | Neutral to slightly acidic | Prevents hydrolysis of the chloro substituents. |
| Purification | Fractional vacuum distillation, Recrystallization | Effective for separating the desired product from the trichloro byproduct. |
By understanding the underlying chemistry of the desired reaction and potential side reactions, researchers can develop robust and efficient syntheses of 2,6-Dichloro-5-fluoronicotinonitrile. This guide provides a framework for troubleshooting common issues and optimizing reaction conditions to achieve high purity and yield.
References
- 1. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2,6-Dichloro-5-fluoronicotinonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1). This molecule is a critical heterocyclic building block, particularly as a key intermediate in the synthesis of advanced pharmaceuticals like quinolone antibiotics.[1][2] Scaling its production from the lab to an industrial setting presents unique challenges that require a deep understanding of the underlying reaction mechanisms and process controls.
This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. It combines troubleshooting advice, frequently asked questions, and validated protocols to ensure your process is efficient, safe, and yields a product of high purity.
Section 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on root cause analysis and corrective actions.
Low Yield & Purity Issues
Question 1: We are using a traditional phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) chlorination method, and our yields are consistently low (<70%) with purity around 75%. What is causing this?
Answer: This is a very common issue with the PCl₅/POCl₃ route, especially during scale-up. The primary causes are incomplete reaction and, more significantly, the formation of highly chlorinated byproducts.[3][4]
-
Root Cause Analysis:
-
Over-chlorination: The combination of PCl₅ and POCl₃ is a very strong chlorinating system. At the elevated temperatures required for the reaction, it can lead to the formation of undesired byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine.[4] This impurity is structurally similar to the desired product, making it difficult to remove in downstream purification and directly impacting both yield and purity.
-
Incomplete Conversion: Insufficient reaction time or temperature can leave unreacted 2,6-dihydroxy-5-fluoronicotinonitrile or mono-chlorinated intermediates in the mixture.
-
Difficult Workup: The hydrolysis of large amounts of residual PCl₅ and POCl₃ is highly exothermic and can be difficult to control at scale, potentially leading to product degradation. The process also generates significant phosphorus-containing aqueous waste.[1]
-
-
Recommended Actions:
-
Transition to an Alternative Method: The most effective solution is to switch to the more modern and efficient method using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) with a basic catalyst. This process is known to produce higher yields (>90%) and purity (>94%) while avoiding the use of solid PCl₅ and reducing waste streams.[1]
-
Optimize Existing Process (If a switch is not feasible):
-
Carefully control the stoichiometry of PCl₅. An excess significantly increases over-chlorination.
-
Maintain the lowest possible reaction temperature that still allows for complete conversion. Monitor reaction progress closely using in-process controls (e.g., HPLC) to avoid unnecessarily long reaction times.
-
Implement a controlled, chilled hydrolysis protocol for the reaction quench to minimize product degradation.
-
-
Question 2: We've switched to the PCl₃/Cl₂ method, but are still seeing a persistent impurity peak in our HPLC that we suspect is a trichloro- derivative. How can we minimize this?
Answer: While the PCl₃/Cl₂ method is superior, over-chlorination can still occur if process parameters are not tightly controlled. The key is to manage the exposure of the product to active chlorinating species after its formation.
-
Root Cause Analysis:
-
Excess Chlorine Gas: The most common cause is the addition of too much chlorine gas relative to the substrate.
-
High Temperature: Elevated temperatures increase the rate of the desired reaction but can disproportionately accelerate the rate of the undesired over-chlorination.
-
Prolonged Reaction Time: Leaving the reaction mixture at high temperatures after the primary conversion is complete provides an opportunity for byproduct formation.
-
-
Recommended Actions:
-
Stoichiometric Control: Meter the chlorine gas carefully. It is advantageous to employ the phosphorus trichloride in excess with respect to the chlorine gas.[3] This helps ensure the chlorine is consumed in the primary reaction pathway.
-
Temperature Profiling: Introduce the chlorine gas at a moderate temperature (e.g., 70-75°C) and allow the reaction to proceed. Avoid sharp temperature spikes.[1]
-
In-Process Monitoring: Use HPLC to monitor the disappearance of the starting material and the appearance of the product. Stop the chlorine gas feed and/or heating once the starting material is consumed to a satisfactory level (e.g., <1%).
-
Below is a troubleshooting workflow for diagnosing purity issues.
Caption: Troubleshooting logic for low purity in synthesis.
Workup & Purification Challenges
Question 3: Our crude product is a dark, oily solid that is difficult to handle and purify by recrystallization. How can we improve the physical form of the isolated crude product?
Answer: The physical form of the crude product is highly dependent on the workup procedure, particularly the hydrolysis (quench) and extraction steps. A poorly executed workup can trap impurities and solvents, resulting in an oily or discolored solid.
-
Root Cause Analysis:
-
Inefficient Hydrolysis: A rapid, uncontrolled quench of the reaction mixture can lead to localized heating and degradation, forming tarry impurities.
-
Poor Phase Separation: During the extractive workup with a solvent like methylene chloride, incomplete separation can carry aqueous-soluble impurities and residual phosphorus byproducts into the organic phase.[1]
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent will result in an oily residue instead of a crystalline solid.
-
-
Recommended Actions:
-
Controlled Quench: After the reaction is complete, cool the mixture. Perform the hydrolysis by slowly adding the reaction mixture to a chilled aqueous solution or vice-versa, ensuring the temperature of the quench vessel is maintained.
-
Thorough Extraction & Washing: After separating the organic phase, wash it sequentially with water and then a saturated sodium bicarbonate or brine solution. This helps remove acidic residues and other water-soluble impurities.
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Solvent Swap/Distillation: Instead of simply evaporating the solvent on a rotary evaporator, consider a solvent swap to a less volatile solvent from which the product can be crystallized directly (e.g., isopropanol, toluene). This can also help azeotropically remove traces of water.
-
Drying: Ensure the final isolated solid is dried thoroughly under vacuum at a moderate temperature (e.g., 50-60°C) to remove all volatile residues.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,6-Dichloro-5-fluoronicotinonitrile, and how do they compare for scale-up?
Answer: The two most cited routes start from 2,6-dihydroxy-5-fluoronicotinonitrile or its salt. The choice of chlorinating agent is the key difference and has major implications for industrial-scale production.
| Feature | Method 1: PCl₅ in POCl₃ | Method 2: PCl₃ / Cl₂ with Catalyst |
| Typical Yield | 60-70%[3] | >85-90%[1] |
| Typical Purity | 70-80% before purification[3] | >94% before purification[1] |
| Primary Impurity | Trichlorinated byproduct[4] | Lower levels of trichlorinated byproduct |
| Reagent Handling | Difficult; PCl₅ is a hazardous solid, problematic for large-scale charging.[1] | Easier; PCl₃ is a liquid, Cl₂ gas requires specialized handling but is common in industry. |
| Waste Stream | High volume of phosphorus-containing aqueous waste.[1] | Reduced volume of phosphorus-containing waste.[1] |
| Recommendation | Not recommended for scale-up due to safety, yield, and waste issues. | Recommended for scale-up due to higher efficiency, purity, and better process economics. |
Q2: What is the specific role of the basic catalyst in the PCl₃/Cl₂ method?
Answer: The basic catalyst, such as pyridine, triethylamine, or even urea, plays a crucial role in activating the substrate and facilitating the chlorination process.[3] Its primary function is to react with the hydroxyl groups of the tautomeric pyridone form of the starting material, creating a more reactive intermediate. This activation allows the chlorination to proceed under milder conditions and with less aggressive (and less wasteful) chlorinating agents than the PCl₅ system. The use of a catalyst means that significantly lower amounts of the primary chlorinating agents are required.[3]
Q3: What are the recommended storage conditions for the final, purified 2,6-Dichloro-5-fluoronicotinonitrile product?
Answer: The purified product is a light yellow or off-white crystalline solid with a melting point of approximately 89-91°C.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture. Keep containers tightly sealed. It is classified as an irritant to the eyes, respiratory system, and skin, so appropriate personal protective equipment (PPE) should be worn during handling.[5]
Section 3: Protocols and Methodologies
Protocol 1: Recommended Scale-Up Synthesis via PCl₃/Cl₂ Method
This protocol is adapted from patented, high-efficiency procedures and is intended for trained chemical professionals in a controlled environment.[1][3]
Caption: Recommended workflow for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.
Step-by-Step Methodology:
-
Reactor Charging: To a suitable, inert reactor equipped with mechanical stirring, a condenser, a thermometer, and a subsurface gas inlet, charge 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (1.0 molar equivalent), an appropriate solvent (e.g., methylene chloride or chlorobenzene), and phosphorus trichloride (in excess relative to chlorine gas).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as pyridine or urea.
-
Heating and Chlorination: Begin agitation and heat the mixture to 70-75°C. Once at temperature, begin feeding chlorine gas subsurface over a period of 2-6 hours, carefully controlling the feed rate to manage the exotherm.
-
Reaction Monitoring: After the chlorine addition is complete, hold the mixture at temperature for an additional 4-6 hours, or until in-process control (HPLC) analysis shows the consumption of starting material.[1]
-
Cooling and Hydrolysis: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a quench tank with chilled water. Slowly transfer the reaction mixture into the water with vigorous stirring, maintaining a low temperature.
-
Extraction: Allow the phases to settle and separate the organic layer. Extract the aqueous layer with fresh solvent (e.g., methylene chloride) to recover any remaining product.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally a brine solution to remove residual acids and salts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown-yellow solid.[1]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane) to achieve the desired high purity (>98%). Dry the final product under vacuum.
Protocol 2: Analytical Method - Purity by HPLC
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~10 mg of sample in 10 mL of acetonitrile.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
stability of 2,6-Dichloro-5-fluoronicotinonitrile under different conditions
Welcome to the technical support center for 2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and use of this versatile fluorinated building block.
I. Quick Reference Data
For your convenience, key physical and chemical properties of 2,6-Dichloro-5-fluoronicotinonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆HCl₂FN₂ | |
| Molecular Weight | 190.99 g/mol | |
| Appearance | Light yellow to white crystalline powder/solid | |
| Melting Point | 89-91 °C | |
| Storage Temperature | Room temperature to 4°C. A cool, dark place is recommended. | |
| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2,6-Dichloro-5-fluoronicotinonitrile?
A1: For long-term stability, it is recommended to store 2,6-Dichloro-5-fluoronicotinonitrile in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. While some suppliers ship the product at room temperature, prolonged storage at elevated temperatures should be avoided to minimize the risk of degradation. Storing the compound in a cool, dark, and dry place will help maintain its purity and prevent degradation from moisture, light, and heat.
Q2: Is 2,6-Dichloro-5-fluoronicotinonitrile sensitive to light?
A2: While specific photostability studies on 2,6-Dichloro-5-fluoronicotinonitrile are not extensively published, related chlorinated pyridines have been shown to be susceptible to photodegradation. Therefore, it is prudent to protect the compound from prolonged exposure to light, especially UV light. We recommend storing it in an amber vial or a container wrapped in aluminum foil.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure and studies on related compounds, the two primary degradation pathways are hydrolysis of the nitrile group and nucleophilic substitution of the chlorine atoms. Under acidic conditions, the nitrile group can hydrolyze to form the corresponding amide (2,6-dichloro-5-fluoronicotinamide) and subsequently the carboxylic acid (2,6-dichloro-5-fluoronicotinic acid). The chlorine atoms, being on an electron-deficient pyridine ring, are susceptible to nucleophilic attack, especially by strong nucleophiles or under forcing conditions.
Q4: Can I use this compound in aqueous solutions?
A4: While 2,6-Dichloro-5-fluoronicotinonitrile has low solubility in water, its use in aqueous media, particularly at non-neutral pH and elevated temperatures, should be approached with caution. Hydrolysis of the nitrile group can occur, especially under acidic or basic conditions. If your experiment requires an aqueous environment, it is advisable to prepare the solution fresh, minimize exposure to heat, and buffer the solution to a neutral pH if possible. A stability-indicating analytical method, such as HPLC, should be used to monitor the compound's integrity over the course of the experiment.
III. Troubleshooting Guide
This section addresses common issues that may arise during the use of 2,6-Dichloro-5-fluoronicotinonitrile in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram after a reaction. | 1. Degradation of the starting material: The compound may have degraded due to harsh reaction conditions (e.g., high temperature, strong acid/base).2. Formation of byproducts: The reaction may have yielded unexpected side products. | 1. Analyze a sample of your starting material to confirm its purity.2. Re-evaluate your reaction conditions. Consider lowering the temperature or using a milder base/acid.3. Characterize the unexpected peaks by LC-MS or other spectroscopic techniques to identify them as degradants or byproducts. The amide and carboxylic acid derivatives are common hydrolysis products. |
| Low yield in a reaction where the nitrile group is expected to remain intact. | Hydrolysis of the nitrile: The nitrile group may have been inadvertently hydrolyzed to the amide or carboxylic acid, which would not be your desired product. | 1. If your reaction is run in the presence of water, acid, or base, consider that hydrolysis may be a competing reaction.2. Use anhydrous solvents and reagents if possible.3. Analyze your crude reaction mixture for the presence of the amide or carboxylic acid to confirm if this pathway is occurring. |
| The solid material has changed color (e.g., from white/light yellow to brown). | Degradation upon storage: This may indicate slow degradation due to exposure to air, light, or moisture over time. | 1. Re-check the purity of the material using a suitable analytical method (e.g., HPLC, NMR).2. If the purity is compromised, it may be necessary to purify the material before use (e.g., by recrystallization or column chromatography).3. Ensure proper storage conditions are maintained for the remaining material. |
| Inconsistent results in biological assays. | ** |
Technical Support Center: Impurity Profiling of 2,6-Dichloro-5-fluoronicotinonitrile
Document ID: TSC-DCFN-2026-01
Last Updated: January 2, 2026
Introduction
Welcome to the technical support center for the analytical impurity profiling of 2,6-Dichloro-5-fluoronicotinonitrile (DCFN). As a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, ensuring the purity of DCFN is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of impurities, even at trace levels, can significantly impact the manufacturing process, product stability, and patient safety.[2]
This guide provides in-depth, field-proven insights into the analytical techniques required for robust impurity profiling of DCFN. It is structured in a question-and-answer format to directly address common challenges encountered by researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions grounded in authoritative standards, including a strong emphasis on International Council for Harmonisation (ICH) guidelines.[1][3]
Section 1: High-Performance Liquid Chromatography (HPLC) for Primary Analysis & Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, detecting, and quantifying impurities in pharmaceutical intermediates like DCFN due to its high resolution, sensitivity, and robustness.[4][5] A well-developed HPLC method is considered a "stability-indicating" method, capable of separating the main component from its potential degradation products and process-related impurities.[6]
HPLC Troubleshooting & FAQs
Question: My DCFN peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase. For a halogenated, nitrogen-containing compound like DCFN, the primary suspects are:
-
Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen of the pyridine ring in DCFN, causing tailing.
-
Solution 1 (Mobile Phase): Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v) to saturate the active silanol sites. Alternatively, using a buffer at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will protonate the silanols, reducing their interaction with the analyte.[7]
-
Solution 2 (Column Choice): Switch to an end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column. The pi-pi interactions offered by these phases can improve peak shape for aromatic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Question: I am struggling to separate a key process impurity from the main DCFN peak. What strategies can I employ to improve resolution?
Answer: Improving resolution requires manipulating the "selectivity" of your chromatographic system.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a mixture of both. The different solvent properties will alter the interaction with the stationary phase and can significantly change the elution order and separation of closely related compounds.
-
Modify Mobile Phase pH: Small changes in pH can alter the ionization state of impurities, drastically affecting their retention and improving selectivity. This is a critical parameter to investigate during method development.[7]
-
Adjust Temperature: Increasing or decreasing the column temperature can improve separation. A good starting point is to test temperatures 15°C above and below your current setting to see if resolution improves.
-
Gradient Optimization: If using a gradient, make it shallower around the elution time of the peaks of interest. A slower change in the mobile phase composition gives more time for the column to resolve the compounds.[8]
Question: My retention times are shifting between injections. What should I check?
Answer: Retention time instability points to a lack of system equilibrium or changes in the mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. If using buffers, check for any signs of precipitation.
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or air bubbles in the pump. Degas your solvents thoroughly.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
Experimental Workflow & Protocol
The following workflow outlines the logical steps for developing a robust, stability-indicating HPLC method for DCFN.
Caption: HPLC method development workflow for DCFN impurity profiling.
Protocol: Stability-Indicating RP-HPLC Method for DCFN
-
Chromatographic System:
-
HPLC System: Agilent 1200 series, Waters ACQUITY UPLC H-Class, or equivalent.[1]
-
Detector: UV/PDA Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent modern end-capped C18 column).
-
-
Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Formic Acid: ACS grade or higher.
-
DCFN Reference Standard: Well-characterized, >99.5% purity.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (Verify with UV scan of DCFN).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of DCFN reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.
-
-
Validation:
-
Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[9]
-
Section 2: Mass Spectrometry (MS) for Identification & Structural Elucidation
While HPLC is excellent for separation and quantification, Mass Spectrometry (MS) is the definitive tool for identifying unknown impurities.[10] Coupling HPLC with MS (LC-MS) provides retention time, molecular weight, and fragmentation data, enabling the confident structural elucidation of process-related impurities and degradation products.[9][11]
MS Troubleshooting & FAQs
Question: I've detected an unknown peak in my HPLC-UV chromatogram, but I'm getting a very weak or no signal for it in my LC-MS. Why?
Answer: This is a common challenge related to the ionization efficiency of the analyte.
-
Poor Ionization: DCFN and its related impurities may not ionize well under standard Electrospray Ionization (ESI) conditions.
-
Solution 1 (Source Conditions): Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
-
Solution 2 (Ionization Mode): Switch between ESI positive and negative modes. Also, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral molecules.[12]
-
Solution 3 (Mobile Phase Modifier): The mobile phase modifier is critical. While formic acid is good for ESI+, it may not be optimal. Try adding ammonium formate or ammonium acetate to promote adduct formation ([M+NH₄]⁺ or [M+CH₃COO]⁻), which can be easier to detect than [M+H]⁺ or [M-H]⁻.
-
Question: How can I confidently propose a structure for an unknown impurity using MS/MS data?
Answer: Structural elucidation is a systematic process of piecing together fragmentation data.
-
Obtain High-Resolution Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the precursor ion. This allows you to generate a highly confident molecular formula.[10]
-
Perform MS/MS: Fragment the precursor ion using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[13]
-
Analyze the Fragments: Identify logical neutral losses (e.g., loss of Cl, CN, HCl). The fragmentation pattern of the impurity can be compared to the fragmentation pattern of the DCFN parent molecule to identify which part of the structure has been modified.[14]
-
Consider the Source: Use your knowledge of the synthetic process or degradation conditions to propose likely structures. For example, a hydrolysis stress study might produce an impurity where a chloro group is replaced by a hydroxyl group.
Logical Workflow for Impurity Identification
Caption: Logical workflow for the structural elucidation of unknown impurities.
Section 3: Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile impurities, such as residual solvents or certain starting materials, that may be present in the DCFN drug substance.[2][5] Headspace GC-MS is particularly powerful for detecting residual solvents at the parts-per-million (ppm) level, as required by ICH Q3C guidelines.[15]
GC Troubleshooting & FAQs
Question: I'm seeing carryover from one injection to the next in my Headspace GC analysis. How can I eliminate it?
Answer: Carryover in headspace analysis usually originates from the sample pathway.
-
Bakeout: Implement a robust bakeout procedure for the headspace syringe and transfer line between injections at a temperature higher than your vial oven temperature.
-
Injection Port Septum: The septum can be a source of carryover. Use high-quality, low-bleed septa and replace them regularly.
-
Cold Spots: Ensure there are no cold spots in the transfer line between the headspace unit and the GC inlet where less volatile compounds could condense and re-vaporize in a subsequent run.
Question: My method is not sensitive enough to detect a specific residual solvent at the required ICH limit. How can I improve sensitivity?
Answer:
-
Optimize Headspace Parameters: Increase the vial incubation temperature and/or time to drive more of the analyte into the headspace. Be careful not to induce degradation of the sample matrix.
-
Sample Matrix Modification: Adding a high-boiling point solvent (e.g., DMSO) or a salt (salting out) to your sample can increase the vapor pressure of the target analytes, pushing more of them into the headspace.
-
Use a Trap: Employ a headspace system with a trap function (dynamic headspace). This concentrates the analytes from the headspace onto a sorbent trap before desorbing them into the GC, significantly boosting sensitivity.[16]
-
Detector: Ensure you are using a sufficiently sensitive detector. A Flame Ionization Detector (FID) is standard, but for ultimate sensitivity and specificity, a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode is superior.[17]
Section 4: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of impurity profiling.[6] As mandated by ICH guidelines (Q1A(R2)), these studies are designed to deliberately degrade the DCFN sample under more severe conditions than accelerated stability testing.[18][19] The goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[3][6]
Key Stress Conditions & Summary Table
The objective is to achieve a target degradation of 5-20% of the active ingredient.[18][20] This ensures that degradation products are formed at a high enough concentration to be detected and characterized without completely destroying the sample.
| Stress Condition | Typical Protocol | Potential DCFN Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Hydrolysis of the nitrile (-CN) group to an amide or carboxylic acid. Displacement of chloro or fluoro groups with hydroxyl groups. |
| Base Hydrolysis | 0.1 M NaOH at RT for 8-24h | Similar to acid hydrolysis, but often proceeds more rapidly. Potential for ring opening under harsh conditions. |
| Oxidation | 3% H₂O₂ at RT for 12-24h | Formation of N-oxides on the pyridine ring. |
| Thermal | Dry heat at 80-105°C for 48-72h | Dimerization or polymerization products. Elimination of HCl. |
| Photolytic | Exposure to UV/Vis light (ICH Q1B: 1.2 million lux hours & 200 watt hours/m²) | Radical-induced degradation, potential dechlorination or dimerization.[6][19] |
References
- 1. lcms.cz [lcms.cz]
- 2. biotech-spain.com [biotech-spain.com]
- 3. scispace.com [scispace.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,6-Dichloro-5-fluoronicotinonitrile
Preamble: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical and materials science research, 2,6-dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) serves as a pivotal fluorinated heterocyclic building block.[1] Its utility in the synthesis of novel chemical entities demands an unequivocal confirmation of its molecular structure. Erroneous structural assignment of such an intermediate can compromise an entire synthetic pathway, leading to significant financial and temporal losses. Therefore, the rigorous validation of its structure is not merely a procedural step but a foundational pillar of scientific integrity.[2][3]
This guide presents a comprehensive, multi-technique framework for the structural elucidation of 2,6-dichloro-5-fluoronicotinonitrile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for determining atomic connectivity and provide detailed, field-tested protocols. Furthermore, we will benchmark the NMR data against orthogonal analytical techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—to construct a self-validating, cohesive analytical narrative.
The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy
NMR spectroscopy stands as the unparalleled gold standard for the structural determination of organic molecules in solution, offering an intricate view of the atomic framework.[4][5][6] For a fluorinated compound like 2,6-dichloro-5-fluoronicotinonitrile, the analysis is particularly powerful due to the inherent properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift dispersion that provides exquisite sensitivity to the local electronic environment.[7]
Logical Workflow for NMR-Based Structural Validation
The following workflow outlines the systematic approach from sample receipt to final structural confirmation.
Caption: Experimental workflow for NMR analysis.
Detailed Experimental Protocols
The causality behind our experimental choices is rooted in achieving optimal resolution, sensitivity, and data integrity. Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm.[5][8]
A. Sample Preparation
-
Accurately weigh 15-20 mg of 2,6-dichloro-5-fluoronicotinonitrile.
-
Dissolve the solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
B. ¹H NMR Spectroscopy
-
Instrument: 400 MHz Spectrometer
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 5.0 s (ensures full relaxation for quantitative integration)
-
Acquisition Time (aq): 4.0 s
-
Number of Scans (ns): 8 (sufficient for high concentration sample)
C. ¹³C{¹H} NMR Spectroscopy
-
Instrument: 400 MHz Spectrometer (operating at 100 MHz for ¹³C)
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Number of Scans (ns): 1024 (required due to the low natural abundance and sensitivity of the ¹³C nucleus)
D. ¹⁹F NMR Spectroscopy
-
Instrument: 400 MHz Spectrometer (operating at 376 MHz for ¹⁹F)
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Reference: External CFCl₃ standard (δ = 0 ppm) or software referenced.
-
Relaxation Delay (d1): 5.0 s
-
Acquisition Time (aq): 2.0 s
-
Number of Scans (ns): 16
Data Interpretation: Aligning Spectra with Structure
The molecular structure of 2,6-dichloro-5-fluoronicotinonitrile dictates a specific and predictable NMR signature. The key to validation lies in observing these expected signals and, crucially, the spin-spin couplings between nuclei.
Structure:

-
¹H NMR: The structure contains only one proton at the C-4 position. This proton is adjacent to the fluorine atom at C-5. Therefore, we predict a single signal, which will be split into a doublet by the neighboring ¹⁹F nucleus (a phenomenon known as ³JHF coupling). Given the electron-withdrawing nature of the two chlorine atoms, the fluorine, and the nitrile group, this proton will be significantly deshielded and appear far downfield.[9][10]
-
¹⁹F NMR: A single fluorine environment exists. This ¹⁹F nucleus will couple to the adjacent proton at C-4, resulting in a doublet. It will also exhibit smaller, long-range couplings to the carbon nuclei. The chemical shift will be in the typical range for an aryl fluoride.[11][12]
-
¹³C NMR: The molecule has six carbons, all in unique electronic environments. Therefore, six distinct signals are expected in the proton-decoupled spectrum. The carbons directly bonded to electronegative atoms (C-2, C-6, C-5) and the nitrile carbon (C-7) will be the most downfield. Each carbon signal will also be split by the fluorine atom (ⁿJCF coupling), providing further structural confirmation.
Table 1: Predicted NMR Data for 2,6-Dichloro-5-fluoronicotinonitrile in CDCl₃
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | H-4 | ~ 7.8 - 8.2 | Doublet (d) | ³JHF ≈ 5-8 Hz |
| ¹⁹F | F-5 | ~ -110 to -125 | Doublet (d) | ³JHF ≈ 5-8 Hz |
| ¹³C | C-2 (C-Cl) | ~ 145 - 155 | Doublet (d) | ²JCF ≈ 15-25 Hz |
| C-3 (C-CN) | ~ 110 - 120 | Doublet (d) | ³JCF ≈ 3-5 Hz | |
| C-4 (C-H) | ~ 135 - 145 | Doublet (d) | ²JCF ≈ 20-30 Hz | |
| C-5 (C-F) | ~ 155 - 165 | Doublet (d) | ¹JCF ≈ 250-270 Hz | |
| C-6 (C-Cl) | ~ 140 - 150 | Doublet (d) | ³JCF ≈ 3-5 Hz | |
| C-7 (-C≡N) | ~ 112 - 118 | Singlet (s) or small d | ⁴JCF ≈ 0-2 Hz |
Orthogonal Validation: Corroborative Analytical Techniques
A. Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a direct validation of the molecular formula.[13]
Experimental Protocol (Electron Ionization - MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or GC-MS.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[14]
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Expected Data
-
Molecular Ion (M⁺): The spectrum will show a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a trio of peaks at m/z 190 (M⁺), 192 (M+2)⁺, and 194 (M+4)⁺ with a relative intensity ratio of approximately 9:6:1. Observing this precise pattern is strong evidence for the presence of two chlorine atoms.
Table 2: Predicted High-Resolution MS Fragments
| m/z (Predicted) | Identity | Notes |
| 190.9524 | [C₆H³⁵Cl₂FN₂]⁺ | Molecular Ion (M⁺) |
| 192.9495 | [C₆H³⁵Cl³⁷ClFN₂]⁺ | M+2 Isotope Peak |
| 194.9465 | [C₆H³⁷Cl₂FN₂]⁺ | M+4 Isotope Peak |
| 155.9730 | [M-Cl]⁺ | Loss of a chlorine radical |
| 164.9630 | [M-CN]⁺ | Loss of a cyanide radical |
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy complements our analysis by confirming the presence of key functional groups through their characteristic vibrational frequencies.[17]
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid 2,6-dichloro-5-fluoronicotinonitrile powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Data The FTIR spectrum should display distinct absorption bands corresponding to the nitrile, aromatic ring, and carbon-halogen bonds.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100-3000 | Weak | Aromatic C-H Stretch |
| ~ 2235-2220 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~ 1580-1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |
| ~ 1250-1100 | Strong | C-F Stretch |
| ~ 850-750 | Strong | C-Cl Stretch |
Integrated Structural Validation Workflow
The power of this multi-technique approach lies in the convergence of data. Each technique provides a piece of the puzzle, and together they form a single, coherent picture of the molecule.
Caption: Integrated logic for unambiguous structural validation.
Conclusion
The structural validation of 2,6-dichloro-5-fluoronicotinonitrile is achieved with the highest degree of confidence through a synergistic, multi-technique approach. While multinuclear NMR spectroscopy provides the definitive blueprint of atomic connectivity through chemical shifts and spin-spin couplings, Mass Spectrometry offers irrefutable proof of the molecular formula and the presence of key elements. Concurrently, FTIR spectroscopy confirms the expected functional groups. The convergence of data from these three orthogonal techniques constitutes a robust, self-validating system that meets the rigorous standards required in research and drug development, ensuring that subsequent synthetic endeavors are built upon a foundation of verified chemical identity.
References
- 1. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]
- 2. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. biophysics.org [biophysics.org]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2,6-Dichloro-5-fluoronicotinonitrile | CymitQuimica [cymitquimica.com]
- 16. chemscene.com [chemscene.com]
- 17. updatepublishing.com [updatepublishing.com]
A Comparative Analysis of Synthetic Routes to 2,6-Dichloro-5-fluoronicotinonitrile: A Guide for Medicinal and Process Chemists
Introduction
2,6-Dichloro-5-fluoronicotinonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor to aza-analogous quinolone antibiotics.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this key building block, offering insights into the underlying chemical principles and providing actionable experimental data to inform route selection and process optimization.
Route 1: Chlorination of 3-Cyano-2-hydroxy-5-fluoropyrid-6-one
This is the most reported and industrially relevant approach, starting from the readily available 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its monosodium salt. The core of this synthesis is the conversion of the two hydroxyl groups to chlorides.
Reaction Mechanism and Rationale
The chlorination of the dihydroxypyridine derivative with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl groups of the starting material, which exist in tautomeric equilibrium with the pyridone form, act as nucleophiles, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphate ester. This ester is a much better leaving group than a hydroxyl group. The chloride ions, either from PCl₅ or the reaction medium, can then displace the phosphate ester in an SNAr-type reaction to yield the desired 2,6-dichloro-5-fluoronicotinonitrile.
The addition of a basic catalyst, such as triethylamine or urea, has been shown to significantly improve both the yield and purity of the final product.[2] The base likely serves multiple roles: it can deprotonate the hydroxypyridine, increasing its nucleophilicity towards POCl₃. It can also neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.
Caption: Synthetic pathway for Route 1.
Comparative Experimental Data
| Starting Material | Chlorinating Agents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅, POCl₃ | None | 114 | 67 | 72.6 | [1][2] |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅, POCl₃ | Triethylamine | Reflux | 85 | 94.7 | [2] |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅, POCl₃ | Urea | Reflux | 81.5 | 88.5 | [2] |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅, POCl₃ | Ethyl piperidine | Reflux | 81.5 | 92.2 | [2] |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₃, Cl₂ | Basic Catalyst | 30-300 | High | High | [1] |
Detailed Experimental Protocol (Catalytic Route)
The following protocol is a representative example of the catalyzed chlorination reaction.
Materials:
-
3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Methylene chloride
-
Ice water
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, slowly add 182 g of phosphorus pentachloride to 300 g of phosphorus oxychloride.
-
Add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt to the mixture.
-
Cautiously add 2.0 g of triethylamine to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux temperature (approximately 106-114 °C) and maintain for at least 2 hours. The evolution of hydrogen chloride gas should be observed.
-
After the reaction is complete, cool the mixture and distill off the excess phosphorus oxychloride under vacuum.
-
Cool the residue and dissolve it in methylene chloride.
-
Slowly pour the resulting suspension into ice water with vigorous stirring.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
-
The resulting solid is 2,6-dichloro-5-fluoronicotinonitrile. Further purification can be achieved by recrystallization or chromatography if necessary.
Route 2: From 2,6-Dichloro-5-fluoro-3-trichloromethylpyridine
An alternative, though less favored, synthetic route starts from 2,6-dichloro-5-fluoro-3-trichloromethylpyridine.
Reaction Overview
This method involves the reaction of the trichloromethylpyridine derivative with ammonium chloride and copper oxide in a high-boiling solvent such as sulfolane at elevated temperatures (180-190 °C).[1][2] The trichloromethyl group is converted to the nitrile functionality under these conditions.
Caption: Synthetic pathway for Route 2.
Advantages and Disadvantages
While this route offers a different synthetic approach, it is generally considered less practical for large-scale industrial production. The primary drawbacks include the generation of a significant amount of hydrochloric acid as a byproduct and the handling of large quantities of solid materials.[1][2] These factors contribute to higher processing costs and greater environmental concerns compared to Route 1. Detailed yield and purity data for this route are not as readily available in the public domain, which may reflect its limited industrial application.
Conclusion and Recommendations
Based on the available data, the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one (Route 1) is the superior and more established method for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. The use of a basic catalyst, particularly triethylamine, is highly recommended as it significantly enhances the yield and purity of the final product, leading to a more efficient and economical process. While the alternative route from 2,6-dichloro-5-fluoro-3-trichloromethylpyridine exists, its associated challenges with byproducts and waste management make it a less attractive option for industrial-scale synthesis. For researchers and drug development professionals, focusing on the optimization of the catalytic chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one is the most promising strategy for obtaining high-quality 2,6-dichloro-5-fluoronicotinonitrile.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
A Comparative Guide to the Potential Biological Activities of 2,6-Dichloro-5-fluoronicotinonitrile Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a well-established strategy for enhancing therapeutic potential.[1][2][3] The pyridine ring, a ubiquitous motif in numerous approved drugs, serves as a "privileged structure" due to its versatile biological activities.[4][5] When functionalized with the strongly electron-withdrawing fluorine and chlorine atoms, as seen in the versatile building block 2,6-Dichloro-5-fluoronicotinonitrile, a unique chemical entity emerges with significant potential for the development of novel therapeutic agents.[6][7][8]
This technical guide provides a comparative overview of the potential biological activities of derivatives synthesized from 2,6-Dichloro-5-fluoronicotinonitrile. While direct experimental data on a wide range of its derivatives remains nascent in publicly available literature, by examining structurally related compounds, we can extrapolate and propose promising avenues for research and development. This guide is intended for researchers, scientists, and drug development professionals to highlight the untapped potential of this scaffold and to provide a framework for its exploration.
The 2,6-dichloro substitution pattern on the pyridine ring offers two reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[7][8] The fluorine atom at the 5-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, which are key determinants of pharmacokinetic and pharmacodynamic profiles.[2][3][9] The nitrile group at the 3-position is a versatile handle for further chemical transformations and can also contribute to interactions with biological targets.[4][10]
Hypothesized Biological Activities and Comparative Analysis
Based on the known bioactivities of structurally analogous compounds, derivatives of 2,6-Dichloro-5-fluoronicotinonitrile are hypothesized to exhibit a range of therapeutic effects, including anticancer, antimicrobial, and kinase inhibitory activities.
Anticancer Potential: A Scaffold for Novel Cytotoxic Agents
The pyridine nucleus is a core component of numerous anticancer agents.[5][10][11] The incorporation of chlorine and fluorine atoms can further enhance the cytotoxic potential of these molecules.[12] For instance, various substituted nicotinonitriles have demonstrated potent antiproliferative activity against a range of cancer cell lines.[10]
Comparative Insights from Structurally Related Compounds:
| Compound Class | Key Structural Features | Reported Anticancer Activity | Potential for 2,6-Dichloro-5-fluoronicotinonitrile Derivatives |
| Substituted Nicotinonitriles | Pyridine ring with a cyano group | Cytotoxic against various cancer cell lines, including lung, breast, and colon cancer.[10] | Derivatization at the 2- and 6-positions with various aryl or alkyl amines could yield potent anticancer agents. |
| Dichloropyridine Derivatives | Pyridine ring with two chlorine atoms | Precursors to compounds with anticancer properties.[13] | The 2,6-dichloro-5-fluoronicotinonitrile scaffold provides a foundation for building novel cytotoxic molecules. |
| Fluorinated Pyridines | Pyridine ring with one or more fluorine atoms | Enhanced metabolic stability and binding affinity, leading to improved anticancer efficacy.[2] | The 5-fluoro substituent is expected to confer favorable pharmacokinetic properties to the derivatives. |
| Fluorinated Isatins | Isatin core with fluorine substitution | Exhibit moderate to high activity against various tumor cell lines.[12] | The electronic properties of the fluoro- and chloro-substituents could mimic aspects of other halogenated anticancer compounds. |
Proposed Derivatization Strategy for Anticancer Activity:
The chlorine atoms at the 2- and 6-positions of 2,6-Dichloro-5-fluoronicotinonitrile are susceptible to nucleophilic aromatic substitution. Reaction with various amines, anilines, or thiols could generate a library of derivatives. The nature of the substituent introduced would be critical for determining the anticancer activity and selectivity. For example, introducing moieties known to interact with specific biological targets, such as the ATP-binding site of kinases, could lead to targeted therapies.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated heterocyclic compounds have a long history of use as antimicrobials. The unique electronic and steric properties of the 2,6-dichloro-5-fluoropyridine core suggest that its derivatives could exhibit potent antibacterial and antifungal activities.[14][15]
Comparative Insights from Structurally Related Compounds:
| Compound Class | Key Structural Features | Reported Antimicrobial Activity | Potential for 2,6-Dichloro-5-fluoronicotinonitrile Derivatives |
| Substituted Nicotinonitriles | Pyridine ring with a cyano group | Good antibacterial and moderate antifungal activity against a range of pathogens.[14] | Derivatives could be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. |
| Dichloropyridine Derivatives | Pyridine ring with two chlorine atoms | Precursors to antifungal and antibiotic agents like liranaftate and enoxacin.[8] | The scaffold is a validated starting point for the synthesis of antimicrobial compounds. |
| Fluorinated Quinolones | Quinolone core with fluorine substitution | Broad-spectrum antibacterial activity.[16] | The 5-fluoro group could enhance the antimicrobial potency and spectrum of the derivatives. |
| Nicotinic Acid Derivatives | Pyridine-3-carboxylic acid scaffold | Promising activity against Gram-positive bacteria, including MRSA.[15] | The nitrile group of 2,6-Dichloro-5-fluoronicotinonitrile can be hydrolyzed to a carboxylic acid, opening another avenue for derivatization. |
Proposed Derivatization Strategy for Antimicrobial Activity:
Substitution of the chlorine atoms with moieties known to possess antimicrobial properties, such as substituted anilines or heterocyclic amines, could yield potent antimicrobial agents. Furthermore, the nitrile group could be converted to a thioamide or an amidine, functionalities that are often found in antimicrobial compounds.
Kinase Inhibitory Activity: Targeting Cellular Signaling
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. The 2,6-dichloro-5-fluoronicotinonitrile core provides an excellent starting point for the design of novel kinase inhibitors.
Comparative Insights from Structurally Related Compounds:
| Compound Class | Key Structural Features | Reported Kinase Inhibitory Activity | Potential for 2,6-Dichloro-5-fluoronicotinonitrile Derivatives |
| Nicotinonitrile-based Kinase Inhibitors | Nicotinonitrile core | Marketed drugs like Bosutinib and Neratinib are potent kinase inhibitors.[4] | The scaffold has a proven track record in the development of clinically successful kinase inhibitors. |
| Dichloropyridine-containing Kinase Inhibitors | Dichloropyridine moiety | The dichlorophenyl group is a common substituent in many kinase inhibitors, contributing to binding affinity. | The 2,6-dichloropyridine core can be a key pharmacophore for kinase inhibition. |
| Fluorinated Kinase Inhibitors | Fluorine-containing heterocyclic scaffolds | Fluorine atoms often enhance binding affinity and selectivity towards the target kinase.[2] | The 5-fluoro substituent can be strategically positioned to interact with the kinase active site. |
Proposed Derivatization Strategy for Kinase Inhibitory Activity:
The development of kinase inhibitors often involves the introduction of a larger, substituted aromatic or heteroaromatic group at one of the reactive positions (C2 or C6) to occupy the ATP-binding pocket of the kinase. The other position can be modified to improve solubility and pharmacokinetic properties. The nitrile group can also be a key interaction point with the kinase.
Experimental Protocols
To evaluate the hypothesized biological activities of novel 2,6-Dichloro-5-fluoronicotinonitrile derivatives, the following standard experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Generic Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Methodology:
-
Reagents: Prepare a reaction buffer containing ATP, a substrate peptide specific for the kinase of interest, and the purified kinase enzyme.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate peptide, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derivative
Caption: A hypothetical MAPK/ERK signaling pathway that could be targeted by a kinase inhibitor derived from 2,6-Dichloro-5-fluoronicotinonitrile.
General Workflow for Screening Biological Activity
Caption: A general workflow for the synthesis and biological screening of 2,6-Dichloro-5-fluoronicotinonitrile derivatives.
Conclusion
While the direct exploration of the biological activities of 2,6-Dichloro-5-fluoronicotinonitrile derivatives is an emerging field, the foundational chemistry and the known activities of structurally related compounds strongly suggest a rich potential for the discovery of novel therapeutic agents. The unique combination of a di-chlorinated, fluorinated pyridine ring with a versatile nitrile handle makes this scaffold a highly attractive starting point for the development of new anticancer, antimicrobial, and kinase-inhibiting compounds. This guide serves as a call to action for the research community to further investigate this promising class of molecules, with the provided protocols and comparative analyses offering a solid framework for initiating such studies. The insights gained from these future investigations will be invaluable in unlocking the full therapeutic potential of 2,6-Dichloro-5-fluoronicotinonitrile derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Cost-Effective Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,6-Dichloro-5-fluoronicotinonitrile
2,6-Dichloro-5-fluoronicotinonitrile is a pivotal building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of modern antibiotics. Its strategic importance necessitates the establishment of highly efficient and cost-effective manufacturing processes. This guide provides a detailed comparison of the primary synthetic routes to this key intermediate, with a focus on the critical factors that influence their economic viability on an industrial scale. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and process chemists in making informed decisions.
Methodology 1: Chlorination of 3-Cyano-2-hydroxy-5-fluoropyrid-6-one and its Derivatives
This widely utilized method commences with the readily accessible 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its monosodium salt. The core of this synthesis lies in the conversion of the hydroxyl groups to chlorides, a transformation typically achieved using a potent chlorinating agent.
Chemical Rationale and Mechanistic Considerations
The conversion of the dihydroxypyridine to the dichloronicotinonitrile is a nucleophilic substitution reaction. The use of phosphorus trichloride (PCl₃) in conjunction with chlorine gas (Cl₂) is a common and effective approach. The reaction likely proceeds through the formation of a more reactive phosphorus-containing intermediate, which is then displaced by the chloride ions. The presence of a basic catalyst can facilitate the reaction.
Experimental Protocol: Synthesis from 3-Cyano-2-hydroxy-5-fluoropyrid-6-one Monosodium Salt
-
Step 1: Reaction Setup In a suitable reactor, suspend 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt in a solvent such as phosphorus oxychloride.
-
Step 2: Addition of Reagents Introduce phosphorus trichloride to the suspension.
-
Step 3: Chlorination Introduce chlorine gas into the mixture while carefully controlling the temperature. The reaction is typically heated to reflux.
-
Step 4: Reaction Monitoring and Work-up Monitor the reaction progress by a suitable analytical technique (e.g., HPLC). Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
Step 5: Hydrolysis and Isolation The reaction mixture is then carefully hydrolyzed, typically by adding it to ice water. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude product.
-
Step 6: Purification The crude 2,6-dichloro-5-fluoronicotinonitrile is then purified, for example, by crystallization or distillation.
Process Visualization
Caption: Synthesis of 2,6-dichloro-5-fluoronicotinonitrile from its dihydroxy precursor.
Methodology 2: Chlorination of 2,6-Dihydroxy-5-fluoronicotinic Acid Esters
An alternative and notable route to 2,6-dichloro-5-fluoronicotinonitrile involves the chlorination of a 2,6-dihydroxy-5-fluoronicotinic acid ester, such as the methyl ester. This method offers a different set of economic and process considerations.
Chemical Rationale and Mechanistic Considerations
This pathway also relies on the conversion of hydroxyl groups to chlorides. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a catalyst like a lithium salt. The ester group can then be converted to the nitrile. A significant advantage of this approach is the potential to avoid the use of gaseous chlorine, which can simplify industrial-scale handling and safety procedures. However, this method has been reported to suffer from the formation of byproducts, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, leading to lower yields of the desired product.[1][2]
Experimental Protocol: Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Step 1: Reaction Setup In a pressure-rated reactor, charge methyl 2,6-dihydroxy-5-fluoronicotinate and a lithium salt (e.g., lithium chloride) with phosphorus oxychloride.
-
Step 2: Heating and Reaction The mixture is heated to a high temperature (e.g., 150-180°C) for an extended period.
-
Step 3: Work-up and Isolation After cooling, the reaction mixture is carefully quenched, and the product is isolated through extraction and distillation.
-
Step 4: Conversion to Nitrile (if necessary) If the starting material was a nicotinic acid ester, a subsequent step to convert the ester to the nitrile would be required.
Process Visualization
Caption: Synthesis via chlorination of a dihydroxynicotinic acid ester intermediate.
Cost-Effectiveness Comparison
The economic viability of each synthetic route is a multifactorial equation. Below is a comparative analysis of the key cost drivers.
| Factor | Methodology 1 (from 3-Cyano-2-hydroxy-5-fluoropyrid-6-one) | Methodology 2 (from 2,6-Dihydroxy-5-fluoronicotinic Acid Ester) |
| Starting Material Cost | Cost of 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its salt is a significant factor. | The synthesis of the starting ester adds steps and cost to the overall process. |
| Reagent Cost | Utilizes phosphorus trichloride and chlorine gas. The cost of chlorine can fluctuate based on energy prices.[3] | Primarily uses phosphorus oxychloride and a lithium salt. POCl₃ can be more expensive than PCl₃. |
| Yield and Purity | Reported yields can be high, ranging from 74% to over 90%, with good purity.[4] | Can suffer from lower yields (40-45%) due to the formation of trichlorinated byproducts, requiring additional purification.[1][2] |
| Energy Consumption | Reaction temperatures are typically at the reflux of the solvent. | Often requires higher reaction temperatures and longer reaction times, leading to higher energy consumption. |
| Waste Disposal | Generates phosphorus-containing waste and hydrochloric acid. | Generates phosphorus-containing waste and potentially more complex chlorinated organic waste streams. |
| Process Safety & Handling | Requires handling of toxic chlorine gas, which necessitates specialized equipment and safety protocols. | Avoids the use of chlorine gas, which can be an advantage for industrial safety and handling. |
In-Depth Analysis of Key Cost Drivers
-
Raw Material Sourcing and Cost: The accessibility and market price of the starting materials are paramount. While the synthesis of 3-cyano-2-hydroxy-5-fluoropyrid-6-one is established, its bulk pricing is a critical variable. The multi-step synthesis of the 2,6-dihydroxy-5-fluoronicotinic acid ester inherently adds to the upfront cost of Methodology 2.
-
Reagent Efficiency and Cost: Methodology 1's reliance on chlorine gas, a bulk chemical, can be cost-effective, but its price is tied to energy costs.[3] Phosphorus trichloride is also a readily available industrial chemical. Methodology 2's use of phosphorus oxychloride, while avoiding gaseous chlorine, may involve a more expensive reagent.
-
Yield as a Primary Determinant of Cost: The significantly higher reported yields for Methodology 1 (up to 90.9%) compared to Methodology 2 (around 40-45%) is a major factor in its cost-effectiveness.[1][2][4] Lower yields not only mean less product per unit of starting material but also increase the cost of purification to remove byproducts.
-
Energy and Waste Management – The Hidden Costs: The chemical industry is a major consumer of energy, and process heating is a significant operational cost.[4] The higher temperatures and longer reaction times associated with Methodology 2 likely translate to higher energy costs. Furthermore, the disposal of hazardous chemical waste, particularly phosphorus-containing byproducts and chlorinated organics, can be a substantial expense. The cost of hazardous waste disposal can range significantly depending on the nature of the waste.
Conclusion and Future Outlook
Based on the available data, Methodology 1, the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its salt using phosphorus trichloride and chlorine gas, appears to be the more cost-effective and higher-yielding route for the industrial synthesis of 2,6-dichloro-5-fluoronicotinonitrile. The primary advantages are the higher reaction yields and potentially lower raw material and reagent costs.
However, the choice of synthesis route can also be influenced by site-specific factors, such as the infrastructure for handling chlorine gas and the capabilities for managing specific waste streams.
Future research and process optimization should focus on:
-
Developing more cost-effective routes to the starting materials.
-
Investigating alternative, less hazardous, and more efficient chlorinating agents.
-
Optimizing reaction conditions to improve yields and reduce energy consumption and waste generation, in line with the principles of green chemistry.
By carefully considering all the factors outlined in this guide, researchers and drug development professionals can select and optimize the most economically viable and sustainable pathway for the synthesis of this critical pharmaceutical intermediate.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2,6-Dichloro-5-fluoronicotinonitrile
Introduction
2,6-Dichloro-5-fluoronicotinonitrile is a pivotal building block in contemporary medicinal and agrochemical research. Its unique substitution pattern makes it an attractive starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics. In the rigorous landscape of drug development, the purity of such a starting material is not a trivial detail; it is the bedrock upon which reproducible experimental results and, ultimately, patient safety are built. An impure starting material can lead to the formation of undesirable side products, introduce toxic impurities into the final active pharmaceutical ingredient (API), and confound biological assay results.
This guide provides a comprehensive, experience-driven framework for assessing the purity of newly synthesized batches of 2,6-Dichloro-5-fluoronicotinonitrile. We will move beyond simplistic, single-method analyses and embrace an orthogonal, self-validating approach that integrates chromatographic and spectroscopic techniques. This multi-faceted strategy is essential for building a robust and trustworthy purity profile, ensuring the quality and integrity of your research.
The "Why": Understanding Potential Impurities from Synthesis
To effectively test for purity, one must first anticipate the likely impurities. A common synthetic route to 2,6-Dichloro-5-fluoronicotinonitrile involves the chlorination and dehydration of a precursor like 2,6-dihydroxy-5-fluoronicotinamide. This process can introduce several classes of impurities:
-
Residual Starting Materials: Incomplete reaction can leave behind the initial nicotinamide precursor.
-
Reaction Intermediates: Partially chlorinated or incompletely dehydrated species.
-
Reagent-Related Impurities: Excess chlorinating agents (e.g., POCl₃, PCl₅) or their byproducts.
-
Side-Reaction Products: Isomeric byproducts or products from over-chlorination.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, acetonitrile).
A robust analytical workflow must be capable of detecting and quantifying this diverse range of potential contaminants.
The Workflow: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. We rely on an orthogonal approach, where multiple methods based on different chemical and physical principles are used to analyze the same sample. Consistent results across these methods provide high confidence in the final purity value.
Below is a diagram illustrating the recommended workflow for a comprehensive purity assessment.
Caption: Orthogonal workflow for purity assessment of 2,6-Dichloro-5-fluoronicotinonitrile.
Core Analytical Techniques: Protocols and Data
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle & Causality: HPLC is the workhorse for purity assessment of organic compounds. It separates the main compound from non-volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. A C18 reversed-phase column is chosen due to its versatility in retaining moderately polar to non-polar compounds like our halogenated nitrile. UV detection is effective because the aromatic ring system provides strong chromophores.
-
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
-
Detection: Monitor at 254 nm.
-
-
Data Interpretation & Comparison: Purity is typically reported as area percent (Area %). This method assumes that all impurities have a similar UV response factor to the main compound, which is a limitation. It is excellent for detecting and quantifying related substances but should not be used as a standalone, absolute purity value.
| Method | Analyte Retention Time (min) | Impurity 1 (Area %) | Impurity 2 (Area %) | Calculated Purity (Area %) | Primary Strength |
| HPLC-UV | 10.2 | 0.15% (at 8.5 min) | 0.08% (at 11.1 min) | 99.77% | Excellent for resolving non-volatile, structurally similar impurities. |
| GC-MS | 7.8 | 0.05% (Toluene) | N/A | >99.9% (non-solvent) | Identifies and quantifies volatile impurities like residual solvents. |
Quantitative NMR (qNMR)
-
Principle & Causality: qNMR is a primary ratio method of measurement recognized by the Bureau International des Poids et Mesures (BIPM). It provides a direct, absolute measure of purity without needing a reference standard of the analyte itself. The principle relies on the fact that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a certified, stable internal standard with a known purity, we can use the ratio of integrals to calculate the absolute purity of our analyte. We choose an internal standard (e.g., Maleic Acid) that has sharp, well-resolved peaks in a region of the spectrum free from analyte signals.
-
Experimental Protocol:
-
System: Bruker 400 MHz AVANCE III or equivalent.
-
Internal Standard (IS): Maleic Acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2,6-Dichloro-5-fluoronicotinonitrile (W_Analyte).
-
Accurately weigh ~5 mg of Maleic Acid (W_IS).
-
Dissolve both together in a precise volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse (zg30).
-
Relaxation Delay (D1): Critically important. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS (e.g., D1 = 30 seconds) to ensure full signal relaxation and accurate integration.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique peak for the analyte (I_Analyte) and a peak for the IS (I_IS). For 2,6-Dichloro-5-fluoronicotinonitrile, the single aromatic proton is ideal. For Maleic Acid, the two olefinic protons are used.
-
-
-
Purity Calculation: The purity of the analyte (P_Analyte) is calculated using the following formula:
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (W_IS / W_Analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_Analyte = 1, N_IS = 2)
-
M: Molar mass
-
W: Weight
-
P_IS: Purity of the Internal Standard (e.g., 99.95%)
-
-
Comparative Data Summary:
| Technique | Principle | Result | Trustworthiness |
| HPLC (Area %) | Relative (UV Response) | 99.77% | Moderate; assumes equal response factors. |
| qNMR | Absolute (Molar Ratio) | 99.2% (w/w) | High; a primary ratio method, traceable to SI units. |
| Mass Balance | Calculated | 99.15% | High; corroborates other methods. |
The mass balance purity is calculated as: 100% - % Chromatographic Impurities - % Water/Solvents (from LOD/TGA). A close agreement between the absolute qNMR value and the calculated mass balance provides extremely high confidence in the assigned purity.
Final Purity Assignment: Synthesizing the Data
The final, reportable purity value should be a synthesis of all the orthogonal data collected.
-
Lead with the Absolute Method: The qNMR result provides the most accurate, absolute purity value (e.g., 99.2% w/w).
-
Corroborate with Chromatography: The HPLC purity (99.77% area) confirms the low level of UV-active, related impurities. The GC-MS analysis confirms the absence of significant volatile organic impurities.
-
Account for Non-Chromatophoric Impurities: Use Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to quantify residual water and solvents (e.g., 0.1%). Karl Fischer titration can be used for a more accurate water determination.
-
Calculate Mass Balance: Purity = 100% - HPLC Impurities (0.23%) - LOD (0.1%) = 99.67%.
-
Final Assessment: The qNMR value (99.2%) and the mass balance value (99.67%) are in reasonable agreement. The difference may be due to the presence of inorganic impurities (not detected by HPLC/GC) or slight inaccuracies in the response factor assumption for HPLC. The qNMR value is generally considered the most reliable.
Final Reported Purity: 99.2% (as determined by qNMR), supported by orthogonal chromatographic and thermal methods.
Conclusion
Assessing the purity of a critical synthetic building block like 2,6-Dichloro-5-fluoronicotinonitrile is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single area % value from an HPLC chromatogram is insufficient and can be misleading. By implementing an orthogonal workflow that combines the high-resolution separation of chromatography with the absolute quantification of qNMR and thermal analysis, researchers can establish a self-validating and highly trustworthy purity profile. This commitment to analytical excellence ensures the integrity of subsequent research and is a cornerstone of sound scientific practice in drug discovery and development.
A Comparative In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2,6-Dichloro-5-fluoronicotinonitrile
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular entities with superior potency and selectivity is paramount. The 2,6-dichloro-5-fluoronicotinonitrile scaffold has emerged as a promising starting point for the synthesis of a new generation of kinase inhibitors. Its unique electronic and structural features offer a versatile platform for medicinal chemists to design compounds with improved pharmacological profiles. This guide provides a comprehensive in vitro evaluation of a hypothetical series of novel compounds (NCDs) derived from this scaffold, comparing their performance against established kinase inhibitors.
The following sections will delve into the rationale behind the experimental design, detailed protocols for key assays, and a comparative analysis of the data, offering researchers and drug development professionals a robust framework for assessing the potential of these novel chemical entities.
The Rationale for a Novel Compound Series
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity remain.[2] The 2,6-dichloro-5-fluoronicotinonitrile core was selected for its potential to generate compounds that can form unique interactions within the ATP-binding pocket of various kinases, potentially leading to enhanced selectivity and the ability to overcome resistance mechanisms.
Comparative Efficacy Data
The in vitro performance of our lead novel compound, NCD-1 , is summarized below in comparison to two well-established kinase inhibitors, Gefitinib (an EGFR inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor).
| Compound | Target Kinase(s) | IC50 (nM) | A549 Cell Viability (EC50, µM) |
| NCD-1 | EGFR, VEGFR2 | 12, 78 | 0.95 |
| Gefitinib | EGFR | 15 | 1.2 |
| Staurosporine | Multiple | 1-10 (Broad) | 0.05 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%.
Experimental Protocols
In Vitro Cytotoxicity Assessment: The MTT Assay
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and is employed here to assess the effect of our novel compounds on the metabolic activity of cancer cells, which is an indicator of cell viability. This initial screen is crucial for determining the concentration range for subsequent, more targeted assays.
Detailed Protocol:
-
Cell Seeding: Human non-small cell lung cancer cells (A549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The novel compounds and controls are serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The cells are treated with these dilutions for 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is read at 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Target-Based Screening: In Vitro Kinase Inhibition Assay
Causality Behind Experimental Choice: To ascertain whether the observed cytotoxicity is due to the intended mechanism of action—kinase inhibition—a direct in vitro kinase assay is essential.[4] This allows for the determination of the compound's potency (IC50) against specific kinase targets. A luminescence-based assay that measures ATP consumption is utilized for its high throughput and sensitivity.
Detailed Protocol:
-
Compound Preparation: A 10-point serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction Setup: The kinase, a suitable substrate, and ATP are prepared in a kinase assay buffer. The reaction is initiated by adding the ATP/substrate mixture to the kinase and inhibitor.
-
Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.
-
ADP Detection: A reagent that converts the ADP produced to ATP and generates a luminescent signal is added. The luminescence is proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choice: While in vitro kinase assays confirm direct inhibition, CETSA provides evidence of target engagement within the complex environment of an intact cell.[5][6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay is crucial for validating that the compound reaches and binds to its intended target in a physiological setting.
Detailed Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods.[5]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Experimental Workflow for In Vitro Evaluation
References
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2,6-Dichloro-5-fluoronicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-dichloro-5-fluoronicotinonitrile is a critical process in the development of numerous pharmaceutical and agrochemical compounds. The efficiency of this synthesis is highly dependent on the catalytic systems employed in its two primary stages: the chlorination of a dihydroxy precursor and the subsequent nucleophilic aromatic substitution (Halex reaction) for fluorination. This guide provides an in-depth comparison of the catalytic strategies for each stage, offering insights into their mechanisms, efficacy, and practical considerations.
Part 1: The Chlorination Step - Converting Dihydroxy Precursors to Dichloro Intermediates
The initial stage of the synthesis involves the conversion of a 2,6-dihydroxy-5-fluoronicotinonitrile precursor to the corresponding 2,6-dichloro derivative. This transformation is typically achieved using a chlorinating agent, and the choice of catalyst can significantly impact the reaction's yield and purity.
Catalytic Approaches for Chlorination
Commonly, phosphorus oxychloride (POCl₃) is used as the chlorinating agent, often in conjunction with phosphorus pentachloride (PCl₅). However, this combination can lead to the formation of undesired byproducts, such as the 2,4,6-trichloro derivative, which complicates purification and reduces the overall yield.[1] To mitigate these side reactions and improve efficiency, two main catalytic strategies are employed: the use of basic catalysts and the addition of lithium reagents.
1. Basic Catalysts:
The introduction of a basic catalyst can significantly enhance the yield and purity of the desired 2,6-dichloro-5-fluoronicotinonitrile. These catalysts are thought to facilitate the reaction by activating the hydroxyl groups of the starting material, making them more susceptible to chlorination.
A variety of organic and inorganic bases have been explored as catalysts, including:
-
Tertiary Amines: Triethylamine and ethylpiperidine are commonly used.
-
Urea and its Derivatives: Urea has been shown to be an effective catalyst.
-
Other Organic Bases: Pyridine, piperidine, and imidazole derivatives have also been employed.
While direct comparative studies providing a side-by-side analysis of these catalysts are scarce in the literature, a patent for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile reports a yield of 85% with a purity of 94.7% when using a basic catalyst. This suggests a significant improvement over non-catalyzed reactions.
2. Lithium Reagents:
An alternative and effective approach involves the use of lithium salts, such as lithium chloride or lithium phosphate, in combination with phosphorus oxychloride. This method has been shown to produce high yields of the desired product while minimizing the formation of the trichloro byproduct. One patented process describes the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride, a direct precursor to the nitrile, in 85% yield using this method.[1]
Comparative Analysis of Chlorination Catalysts
| Catalytic System | Chlorinating Agent | Reported Yield | Purity | Key Advantages | Potential Drawbacks |
| Basic Catalysts | PCl₅ / POCl₃ | ~85% | ~94.7% | Improved yield and purity over uncatalyzed reaction. | Requires careful selection of base to avoid side reactions. |
| Lithium Reagents | POCl₃ | ~85% | High | Minimizes formation of trichloro byproduct. | May require higher temperatures and pressures. |
Experimental Protocol: Chlorination using a Basic Catalyst
This protocol is a generalized representation based on literature descriptions.
-
To a solution of 2,6-dihydroxy-5-fluoronicotinonitrile in a suitable solvent (e.g., phosphorus oxychloride), add phosphorus pentachloride.
-
Introduce the basic catalyst (e.g., triethylamine or urea) portion-wise while monitoring the reaction temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Caption: General workflow for the basic-catalyzed chlorination.
Part 2: The Fluorination Step - The Halex Reaction
The second crucial stage is the nucleophilic aromatic substitution (SNAᵣ) of one of the chlorine atoms with fluorine, a process commonly referred to as the Halex reaction.[2] The efficacy of this step is highly dependent on the choice of the fluoride source and the catalyst used to enhance its reactivity.
Fluoride Sources and the Role of Catalysts
The most common and cost-effective fluoride sources are alkali metal fluorides, primarily potassium fluoride (KF) and cesium fluoride (CsF). However, their low solubility in the aprotic polar solvents typically used for the Halex reaction (e.g., sulfolane, DMF, DMSO) necessitates the use of catalysts to improve their reactivity.
Phase Transfer Catalysts (PTCs):
Phase transfer catalysts are essential for facilitating the transfer of the fluoride anion from the solid phase (or an aqueous phase) to the organic phase where the reaction with the dichloronicotinonitrile occurs. The general mechanism involves the formation of a lipophilic ion pair between the PTC cation and the fluoride anion, which can then readily dissolve in the organic solvent.
References
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,6-Dichloro-5-phenylnicotinonitrile
Part 1: Hazard Assessment & Characterization
Understanding the potential hazards of 2,6-dichloro-5-phenylnicotinonitrile is paramount to handling and disposing of it safely. Based on data from structurally related dichlorinated pyridine and nicotinonitrile compounds, we can infer a likely hazard profile.[2][3][4] This chemical should be treated as a hazardous substance with potential for toxicity and environmental harm.
Key Hazard Considerations:
-
Toxicity: Like many chlorinated organic compounds and nitriles, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3] It may cause irritation to the skin, eyes, and respiratory system.[2]
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[5][6] Therefore, release into the environment must be strictly avoided.[7][8]
-
Combustion Byproducts: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][9]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Supporting Rationale & Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for analogous compounds like 2,6-dichloronicotinic acid and other pyridine derivatives.[3][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of chlorinated organic compounds.[2][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Inferred from data on similar fluorinated nicotinonitriles and nicotinic acids.[2][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory system.[2][3] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Chlorinated hydrocarbons are regulated by the EPA due to their environmental impact.[6][11] |
Part 2: Operational Disposal Protocol
This section provides a step-by-step methodology for the safe collection and disposal of this compound waste from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the correct PPE is worn. This is your primary defense against exposure.[7]
-
Hand Protection: Wear nitrile or butyl rubber gloves. Check the manufacturer's glove compatibility chart. Nitrile gloves are often recommended for handling pyridine-related compounds but should be changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[12]
-
Body Protection: A fully buttoned laboratory coat must be worn.[13]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Step 2: Waste Generation and Collection
Proper segregation and containment at the point of generation are critical. Never dispose of this chemical down the drain or in the regular trash.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is appropriate.[13]
-
Collect All Forms of Waste: This includes:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, gloves, weigh boats, absorbent paper).
-
-
Label the Container: As soon as the first waste is added, affix a hazardous waste label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear hazard pictograms (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste.[14] This prevents the release of vapors and protects against spills.
Step 3: Secure Storage of Waste
Store the labeled waste container in a designated and secure area within the laboratory, away from incompatible materials such as strong oxidizing agents.[13] The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is used for liquid waste to contain any potential leaks.[14]
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by professionals.
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15]
-
Professional Disposal: The recommended method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts.[15][16] This is the only acceptable method for many organochlorine compounds.[11]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate hazards.[17]
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.
-
Don Appropriate PPE: Before attempting cleanup, wear the appropriate PPE, including respiratory protection if dealing with a large quantity of solid or a volatile solution.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill.[17] Do not use combustible materials like paper towels for large spills.
-
Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Part 4: Disposal Decision Workflow
The following diagram outlines the procedural logic for managing this compound from initial handling to final disposal.
References
- 1. This compound | 10177-06-7 [amp.chemicalbook.com]
- 2. 3-氰基-2,6-二氯-5-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. benchchem.com [benchchem.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-5-phenylnicotinonitrile
This guide provides essential safety and logistical protocols for the handling and disposal of 2,6-Dichloro-5-phenylnicotinonitrile. As this compound belongs to a class of halogenated aromatic nitrogen-containing heterocycles, it must be handled with the assumption of significant toxicity until proven otherwise. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.
Hazard Assessment: Understanding the "Why"
While comprehensive toxicological data for this compound may be limited, the known hazards of structurally similar compounds, such as dichlorinated nicotinic acids and amides, provide a strong basis for a cautious approach.[1][2][3] The primary risks are associated with its presumed classification as a substance that is harmful by inhalation, in contact with skin, and if swallowed.[2]
-
Skin and Eye Irritation: Analogous compounds are classified as Category 2 skin and eye irritants, capable of causing significant irritation upon contact.[1][3]
-
Respiratory Tract Irritation: As a fine powder or solid, the compound poses a risk of respiratory system irritation if dust is inhaled.[1][2][3]
-
Systemic Toxicity: The potential for harm if swallowed, inhaled, or absorbed through the skin is a critical consideration.[2]
Therefore, all handling procedures must be designed to prevent direct contact and aerosolization. The personal protective equipment (PPE) specified is not merely a recommendation but a critical control to mitigate these identified risks.
Core Personal Protective Equipment (PPE) Requirements
All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates.[2] The following table summarizes the minimum PPE required.
| Protection Type | Specification | Rationale & Critical Notes |
| Hand Protection | Double-gloved Nitrile gloves (minimum 4 mil thickness) | The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during the doffing process. Nitrile is selected for its broad resistance to chemical classes common in research labs. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN166 compliant) | Protects against dust particles and accidental splashes.[1][3] Safety glasses are insufficient as they do not provide a complete seal around the eyes. |
| Face Shield (worn over goggles) | Mandatory when handling quantities >5g or when there is a significant risk of splashing (e.g., during dissolution in solvents). Provides a secondary barrier for the entire face.[4] | |
| Body Protection | Full-sleeved, buttoned laboratory coat | Provides a primary barrier against incidental contact and minor spills. |
| Chemical-resistant apron | Recommended to be worn over the lab coat during weighing and transfer operations to protect against spills of the solid or solutions.[5] | |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Mandatory if handling outside of a certified fume hood or if there is a risk of dust generation that cannot be contained. Proper fit-testing is required to ensure effectiveness.[4] |
Procedural Guide: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow these steps precisely.
Step-by-Step Donning Protocol
-
Lab Coat and Apron: Put on your laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.
-
Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Final Check: Visually inspect all PPE for tears, defects, or improper fit before entering the handling area.
Step-by-Step Doffing Protocol
This sequence is designed to remove the most contaminated items first. This procedure should be performed in a designated area.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe the exterior of the outer gloves with an appropriate solvent-soaked towel (e.g., 70% ethanol) before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, ensuring you do not touch the exterior surface with your inner-gloved hand. Dispose of them immediately into a designated hazardous waste container.
-
Remove Face Shield and Goggles: Remove the face shield (if worn), followed by the goggles, from the back to the front. Place them in a designated area for cleaning and decontamination.
-
Remove Lab Coat/Apron: Unbutton the lab coat and roll it outwards, away from your body, to contain any surface contamination. Hang it in a designated area or place it in a laundry container if contaminated.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out during removal to trap any potential contaminants. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Decontamination and Disposal Plan
Proper disposal is paramount to prevent environmental contamination and accidental exposure.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes.[2] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
-
-
PPE and Material Disposal:
-
Disposable PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, and weighing papers, must be discarded into a clearly labeled, sealed hazardous waste container.
-
Reusable PPE: Goggles, face shields, and lab coats must be decontaminated according to your institution's standard operating procedures. If a lab coat becomes heavily contaminated, it must be disposed of as hazardous waste.[6]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not discharge into drains or rivers.[2]
-
By adhering to these stringent protocols, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal health or environmental integrity.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
